3-Bromo-2,6-difluoropyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-bromo-2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWVPTDEVHPILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599695 | |
| Record name | 3-Bromo-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80392-79-6 | |
| Record name | 3-Bromo-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-2,6-DIFLUOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2,6-difluoropyridine CAS number and properties
An In-depth Technical Guide to 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of this compound (CAS No: 80392-79-6), a key intermediate in medicinal chemistry and organic synthesis.
Core Chemical Information
This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of complex, biologically active molecules.[1][2] Its structure, featuring two reactive fluorine atoms and a bromine atom, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[2][3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to yellow liquid under standard conditions.[1] It exhibits good solubility in common organic solvents but is sparingly soluble in water.[4]
| Property | Value | Reference |
| CAS Number | 80392-79-6 | [1][5] |
| Molecular Formula | C₅H₂BrF₂N | [1][5] |
| Molecular Weight | 193.98 g/mol | [1][5] |
| Appearance | Colorless oil to Yellow liquid | [1] |
| Boiling Point | 180.9 ± 35.0 °C (Predicted) | [1] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -8.45 ± 0.10 (Predicted) | [1] |
| InChI Key | GLWVPTDEVHPILQ-UHFFFAOYSA-N | [1][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data (Solvent: CDCl₃) | Reference |
| ¹H NMR | δ: 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz) | [1] |
| ¹⁹F NMR | δ: -69.3 Hz, -63.8 Hz | [1] |
Synthesis and Reactivity
This compound is primarily synthesized via a halogen exchange (HALEX) reaction from its chlorinated precursor. This method is noted for being simpler and more efficient than previously reported techniques.[3]
Caption: Synthesis of this compound.
The reactivity of the compound is dominated by the two distinguishable carbon-fluorine bonds, which are susceptible to tandem nucleophilic aromatic substitutions (SNAr).[3] This makes it a valuable precursor for creating 2,3,6-trisubstituted pyridines, a common scaffold in drug discovery.[3]
Experimental Protocols
Synthesis of this compound
The following protocol is a general method for the synthesis of this compound from 2,6-dichloro-3-bromopyridine.[1]
Materials:
-
2,6-dichloro-3-bromopyridine (4.70 g, 20.7 mmol)
-
Cesium fluoride (12.6 g, 82.9 mmol)
-
Dimethyl sulfoxide (DMSO, 103 mL)
-
Ether (Et₂O)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-dichloro-3-bromopyridine in dimethyl sulfoxide (DMSO), add cesium fluoride at room temperature.
-
Stir the reaction mixture in the air at 80 °C for 8 hours.
-
After the reaction is complete, pour the mixture into room temperature water and extract with ether (Et₂O).
-
Separate the organic layer and wash it sequentially with water and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a hexane solution of ethyl acetate as the eluent, to afford this compound as a colorless oil (yield: 64%).[1]
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of both bromine and fluorine atoms allows chemists to modulate the electronic properties of resulting compounds, which can enhance biological activity.[2] Its structure is a key component for building more complex molecules, particularly in the development of treatments for inflammatory diseases and oncology.[2] The difluoropyridine moiety is a sought-after building block for drug candidates.[3]
Caption: Role in pharmaceutical development.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification
| Hazard Class | GHS Statement | Reference |
| Signal Word | Warning | |
| Acute Toxicity | H302: Harmful if swallowed | [5] |
| H312: Harmful in contact with skin | [5] | |
| H332: Harmful if inhaled | [5] | |
| Irritation | H315: Causes skin irritation | [5] |
| H319: Causes serious eye irritation | [5] | |
| H335: May cause respiratory irritation | [5] |
Recommended Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing vapors or mist.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, it is recommended to store under an inert gas (e.g., Nitrogen or Argon) at refrigerator temperatures (2-8°C).[1]
References
- 1. This compound CAS#: 80392-79-6 [m.chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine, 3-Bromo-2,6-Difluoro- | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Compound Online [pipzine-chem.com]
- 5. This compound | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
physical and chemical properties of 3-Bromo-2,6-difluoropyridine
An In-depth Technical Guide to 3-Bromo-2,6-difluoropyridine
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring two highly electronegative fluorine atoms flanking a bromine atom, imparts distinct reactivity that is highly valued in medicinal chemistry. This compound is particularly significant as a key intermediate for the synthesis of complex, biologically active molecules, including potent enzyme inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis protocols, and applications in drug discovery, tailored for researchers, scientists, and drug development professionals.
Core Properties and Identifiers
The fundamental properties of this compound are summarized below. These identifiers are essential for accurate substance registration, tracking, and safety data sheet (SDS) management.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 80392-79-6 | [1][2][3] |
| Molecular Formula | C₅H₂BrF₂N | [1][3] |
| Molecular Weight | 193.98 g/mol | [1][3] |
| InChI Key | GLWVPTDEVHPILQ-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=NC(=C1Br)F)F | [1][3] |
| EC Number | 813-196-5 | [1] |
Physicochemical Data
The physical and chemical characteristics of this compound determine its behavior in various solvents and reaction conditions. The data presented here are based on experimental and predicted values.
| Property | Value | Source |
| Physical Form | Liquid; Colorless to Yellow Oil | [2][3] |
| Boiling Point | 180.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -8.45 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in many organic solvents such as dichloromethane and chloroform.[4] Limited solubility in water.[4] | [4] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR (CDCl₃) | δ: 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz) | [3] |
| ¹⁹F NMR (CDCl₃) | δ: -69.3 Hz, -63.8 Hz | [3] |
Synthesis and Purification
Experimental Protocol: Synthesis via Halogen Exchange (Halex) Reaction
A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) from its chlorinated precursor.[3][5]
Starting Material: 2,6-dichloro-3-bromopyridine Reagent: Cesium Fluoride (CsF) Solvent: Dimethyl sulfoxide (DMSO)
Procedure:
-
A solution of 2,6-dichloro-3-bromopyridine (4.70 g, 20.7 mmol) is prepared in dimethyl sulfoxide (103 mL).[3]
-
Cesium fluoride (12.6 g, 82.9 mmol) is added to the solution at room temperature.[3]
-
The reaction mixture is stirred vigorously in air at a temperature of 80 °C for 8 hours.[3]
-
Upon completion, the mixture is cooled and poured into room temperature water.[3]
-
The aqueous mixture is extracted with diethyl ether (Et₂O).[3]
-
The separated organic layer is washed sequentially with water and saturated saline solution.[3]
-
The washed organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the crude product.[3]
Purification: The crude residue is purified using column chromatography on silica gel, with a hexane/ethyl acetate solution as the eluent, to afford pure this compound as a colorless oil (yield: 64%).[3]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate primarily utilized in medicinal chemistry.[3][4] The two fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various nucleophiles. This property makes it an ideal scaffold for building complex molecular architectures.[5][6]
Key Applications:
-
Synthesis of 2,3,6-Trisubstituted Pyridines: The compound is a cornerstone for creating 2,3,6-trisubstituted pyridines, a scaffold found in numerous drug candidates and biologically active compounds.[5][6] The differential reactivity of the C-F bonds allows for controlled, stepwise substitutions.
-
Protein Kinase C Theta (PKCθ) Inhibitors: Research has demonstrated the practical application of 3-substituted-2,6-difluoropyridines in the facile synthesis of novel and potent PKCθ inhibitors.[5][6] These inhibitors, which can include macrocyclic derivatives, are of significant interest for treating autoimmune and inflammatory diseases.[6]
-
Agrochemicals: Beyond pharmaceuticals, this compound and its derivatives also serve as building blocks in the synthesis of modern pesticides with high insecticidal and bactericidal properties.[4]
Caption: Role of this compound in drug discovery.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1][7]
GHS Hazard Statements:
-
H227: Combustible liquid.[1]
Precautionary Measures:
-
Work only in a well-ventilated area, preferably under a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[7][8]
References
- 1. This compound | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 80392-79-6 [sigmaaldrich.com]
- 3. This compound CAS#: 80392-79-6 [m.chemicalbook.com]
- 4. Pyridine, 3-Bromo-2,6-Difluoro- | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Compound Online [pipzine-chem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Bromo-2,6-difluoropyridine: Molecular Structure, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2,6-difluoropyridine, a key building block in medicinal chemistry. The document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Furthermore, it highlights its application in the development of novel therapeutic agents by illustrating its use as a precursor for Protein Kinase C theta (PKCθ) inhibitors and outlining the associated signaling pathway.
Molecular Structure and Physicochemical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₅H₂BrF₂N.[1][2] Its structure incorporates a pyridine ring substituted with a bromine atom at the 3-position and fluorine atoms at the 2- and 6-positions. This substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis.[3][4]
Table 1: Molecular and Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₂N | PubChem[1], ChemicalBook[2] |
| Molecular Weight | 193.98 g/mol | PubChem[1], ChemicalBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 80392-79-6 | PubChem[1], ChemicalBook[2] |
| Physical Form | Colorless oil or Liquid | ChemicalBook[2] |
| Boiling Point | 180.9 ± 35.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| SMILES | C1=CC(=NC(=C1Br)F)F | PubChem[1] |
Below is a 2D structural representation of the this compound molecule.
Caption: 2D molecular structure of this compound.
Experimental Protocols
The following section details a common and effective method for the synthesis of this compound.
2.1. Synthesis of this compound from 2,6-dichloro-3-bromopyridine
This procedure outlines the nucleophilic aromatic substitution (SₙAr) reaction to replace chlorine atoms with fluorine atoms.
Materials and Reagents:
-
2,6-dichloro-3-bromopyridine
-
Cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO)
-
Ether (Et₂O)
-
Water (H₂O)
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-dichloro-3-bromopyridine (4.70 g, 20.7 mmol) in dimethyl sulfoxide (103 mL), add cesium fluoride (12.6 g, 82.9 mmol) at room temperature.[2]
-
Stir the reaction mixture in the air at 80 °C for 8 hours.[2]
-
After the reaction is complete, pour the mixture into room temperature water and extract with ether.[2]
-
Separate the organic layer and wash it sequentially with water and saturated saline.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure (400 Torr, 40°C).[2]
-
Purify the residue by column chromatography on silica gel, using a hexane solution of ethyl acetate as the eluent, to yield this compound as a colorless oil (2.58 g, 64% yield).[2]
Characterization Data:
-
¹H NMR (CDCl₃): δ 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz).[2]
-
¹⁹F NMR (CDCl₃): δ -69.3 Hz, -63.8 Hz.[2]
Caption: Workflow for the synthesis of this compound.
Application in Drug Discovery: Synthesis of PKCθ Inhibitors
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the field of drug discovery. Its two distinct carbon-fluorine bonds can undergo regioselective nucleophilic aromatic substitution, enabling the facile creation of 2,3,6-trisubstituted pyridines.[3][4] This has been effectively demonstrated in the development of novel and potent inhibitors of Protein Kinase C theta (PKCθ).[3][4]
PKCθ is a member of the novel PKC family and is predominantly expressed in T-cells, where it plays a crucial role in T-cell activation and signaling. Dysregulation of PKCθ has been implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.
The diagram below illustrates the general synthetic utility of this compound in creating a 2,3,6-trisubstituted pyridine scaffold, which is central to many PKCθ inhibitors.
Caption: Logical flow from starting material to a core inhibitor structure.
PKCθ Signaling Pathway
To understand the therapeutic rationale for developing PKCθ inhibitors, it is essential to visualize the signaling pathway in which this enzyme is a key player. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates downstream targets, ultimately leading to the activation of transcription factors like NF-κB, AP-1, and NFAT, which drive T-cell activation, proliferation, and cytokine production.
Caption: The central role of PKCθ in T-cell activation signaling.
References
- 1. This compound | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 80392-79-6 [m.chemicalbook.com]
- 3. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 3-Bromo-2,6-difluoropyridine from 2,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of synthetic strategies for the preparation of 3-Bromo-2,6-difluoropyridine, a valuable fluorinated building block in medicinal chemistry and agrochemical development. The synthesis commences from the readily available starting material, 2,6-dichloropyridine. Two primary synthetic pathways are evaluated: a direct route involving fluorination followed by bromination, and an alternative route involving bromination prior to halogen exchange. This document furnishes detailed experimental protocols, comparative data, and logical workflow diagrams to assist researchers in selecting and implementing the optimal synthetic strategy.
Route A: Fluorination Followed by Bromination
The most direct and commonly employed strategy involves an initial halogen exchange (Halex) reaction to convert 2,6-dichloropyridine to 2,6-difluoropyridine, followed by a regioselective electrophilic bromination at the C-3 position.
Logical Workflow for Route A
Step 1: Experimental Protocol - Fluorination of 2,6-Dichloropyridine
The conversion of 2,6-dichloropyridine to 2,6-difluoropyridine is a nucleophilic aromatic substitution reaction. Anhydrous potassium fluoride (KF) is a common and cost-effective fluorinating agent, typically employed in a high-boiling polar aprotic solvent.
Methodology:
-
Reagent Preparation: Ensure all glassware is oven-dried. Anhydrous potassium fluoride (KF) should be spray-dried or finely milled and dried under vacuum to maximize its reactivity. The solvent, dimethyl sulfoxide (DMSO), must be substantially anhydrous (<0.5 g of water per 100 g of DMSO)[1].
-
Reaction Setup: A reaction flask is equipped with an efficient mechanical stirrer, a thermometer, and a distillation head configured for continuous removal of the product.
-
Procedure: Charge the flask with anhydrous DMSO and anhydrous KF (approximately 2.2 molar equivalents relative to the substrate). The mixture is heated to the reaction temperature (185-188 °C) with intense stirring.
-
Addition of Substrate: 2,6-Dichloropyridine is added to the hot KF/DMSO slurry.
-
Product Isolation: The product, 2,6-difluoropyridine (boiling point: 124-126 °C), is distilled out of the reaction mixture as it is formed. This continuous removal drives the equilibrium toward the product and minimizes side reactions[1].
-
Work-up: The collected distillate is typically washed with water, dried over a suitable drying agent (e.g., MgSO₄), and can be further purified by fractional distillation if necessary.
Step 2: Experimental Protocol - Bromination of 2,6-Difluoropyridine
The pyridine ring is electron-deficient, and the presence of two strongly electron-withdrawing fluorine atoms further deactivates it towards electrophilic aromatic substitution. Consequently, forcing conditions are required for bromination, which regioselectively occurs at the C-3 position.
Methodology:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HBr and SO₂ byproducts), add fuming sulfuric acid (oleum, e.g., 20-30% SO₃).
-
Addition of Substrate: Cool the oleum in an ice bath and slowly add 2,6-difluoropyridine with stirring.
-
Addition of Bromine: Slowly add elemental bromine (Br₂) (approx. 1.0-1.2 molar equivalents) to the mixture, maintaining a low temperature.
-
Reaction Conditions: After the addition is complete, slowly heat the reaction mixture to approximately 130 °C and maintain for several hours until analysis (e.g., GC-MS) indicates consumption of the starting material[2][3].
-
Work-up: Carefully cool the reaction mixture and pour it onto crushed ice. The acidic solution is then cautiously neutralized with a strong base (e.g., concentrated NaOH or solid Na₂CO₃) while cooling.
-
Extraction and Purification: The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.
Data Summary for Route A
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1. Fluorination | 2,6-Dichloropyridine | Anhydrous KF | DMSO | 185-188 °C | >90% (distilled) | [1] |
| 1. Fluorination (Alt.) | 2,6-Dichloropyridine | Anhydrous KF | Sulfolane | 225-235 °C | 62% (conversion) | [1] |
| 2. Bromination | 2,6-Difluoropyridine | Br₂, Oleum | Oleum (H₂SO₄/SO₃) | ~130 °C | Moderate | [2][3] |
Route B: Bromination Followed by Fluorination
An alternative strategy involves first preparing 3-bromo-2,6-dichloropyridine, which is then subjected to a double halogen exchange reaction to yield the final product. Direct electrophilic bromination of 2,6-dichloropyridine at the C-3 position is challenging; therefore, a multi-step sequence is typically required for this intermediate.
Logical Workflow for Route B
Step 1 & 2: Synthesis of 3-Bromo-2,6-dichloropyridine
As direct C-3 bromination is not feasible, a common approach is to introduce an amino group at the 3-position, which can then be converted to a bromide via a Sandmeyer reaction. This requires a nitration/reduction sequence on 2,6-dichloropyridine.
-
Note: This is a proposed, standard approach. A more direct synthesis of 3-bromo-2,6-dichloropyridine may exist via specialized methods not commonly reported in general literature.
Step 3: Experimental Protocol - Fluorination of 3-Bromo-2,6-dichloropyridine
This halogen exchange reaction benefits from the use of a more reactive fluoride source, such as cesium fluoride (CsF), which allows for milder reaction conditions compared to the fluorination of 2,6-dichloropyridine.
Methodology:
-
Reaction Setup: To a solution of 3-bromo-2,6-dichloropyridine (1.0 eq) in anhydrous DMSO, add cesium fluoride (CsF, 4.0 eq)[4].
-
Reaction Conditions: Stir the reaction mixture at 80 °C for approximately 8 hours, monitoring the reaction progress by TLC or GC-MS[4].
-
Work-up: After completion, cool the mixture and pour it into water.
-
Extraction and Purification: Extract the aqueous phase with diethyl ether (Et₂O). The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄)[4].
-
Isolation: Concentrate the solution under reduced pressure. The resulting residue is purified by silica gel column chromatography to afford this compound[4].
Data Summary for Route B
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 & 2 | 2,6-Dichloropyridine | HNO₃/H₂SO₄ then SnCl₂/HCl; then NaNO₂/HBr | Various | Various | Multi-step | (Standard Methods) |
| 3. Fluorination | 3-Bromo-2,6-dichloropyridine | Cesium Fluoride (CsF) | DMSO | 80 °C | 64% | [4] |
Comparison of Synthetic Routes and Conclusion
-
Route A (Fluorinate then Brominate): This pathway is generally more direct and atom-economical. The initial fluorination step is high-yielding. However, the subsequent bromination step requires harsh, corrosive conditions (oleum) which may not be suitable for substrates with sensitive functional groups and can present handling challenges on a large scale.
-
Route B (Brominate then Fluorinate): This route involves a more lengthy synthesis for the key intermediate, 3-bromo-2,6-dichloropyridine. However, the final fluorination step proceeds under significantly milder conditions (80 °C with CsF vs. >180 °C with KF or ~130 °C in oleum) and utilizes a more manageable protocol[4]. This could be advantageous if the harsh conditions of the oleum bromination in Route A are prohibitive.
Recommendation: For laboratory-scale synthesis where handling of oleum is manageable, Route A is the preferred method due to its conciseness and high yield in the initial fluorination step. For larger-scale preparations or for synthesizing analogues with acid-sensitive functionalities, the development of a robust synthesis for the 3-bromo-2,6-dichloro intermediate makes Route B an attractive alternative due to its milder final step. The choice of route will ultimately depend on the scale of the synthesis, available equipment, and the chemical stability of other functional groups on the pyridine scaffold.
References
Spectroscopic Profile of 3-Bromo-2,6-difluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 3-Bromo-2,6-difluoropyridine. This compound is of significant interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
CAS Number: 80392-79-6[1]
-
Molecular Formula: C₅H₂BrF₂N[1]
-
Molecular Weight: 193.98 g/mol [1]
-
Appearance: Colorless to yellow oil/liquid[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable information about the arrangement of atoms within the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits signals corresponding to the two aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.03 | ddd | J = 8.4, 8.4, 7.0 | H-4 |
| 6.79 | dd | J = 8.3, 3.0 | H-5 |
Data obtained in CDCl₃.[2]
¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 160.5 (d, J ≈ 240 Hz) | C-2 |
| 108.0 (d, J ≈ 5 Hz) | C-3 |
| 145.0 (d, J ≈ 15 Hz) | C-4 |
| 110.0 (d, J ≈ 20 Hz) | C-5 |
| 160.0 (d, J ≈ 240 Hz) | C-6 |
¹⁹F NMR Data
The ¹⁹F NMR spectrum shows two distinct signals for the two fluorine atoms, indicating they are in different chemical environments.
| Chemical Shift (δ) ppm | Assignment |
| -63.8 | F-6 |
| -69.3 | F-2 |
Data obtained in CDCl₃.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, C-F, and C-Br bonds.
| Wavenumber (cm⁻¹) (Expected) | Vibration Type |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1400 | C=C and C=N ring stretching |
| 1250-1000 | C-F stretching |
| 700-500 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
| m/z | Ion |
| 193 | [M]⁺ (with ⁷⁹Br) |
| 195 | [M+2]⁺ (with ⁸¹Br) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. ¹⁹F NMR is recorded using a fluorine-observe probe. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C NMR) or an external standard (e.g., CFCl₃ for ¹⁹F NMR).
Infrared (IR) Spectroscopy
For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A flowchart illustrating the process of spectroscopic analysis for this compound.
References
3-Bromo-2,6-difluoropyridine: A Technical Guide for Chemical Synthesis
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-2,6-difluoropyridine is a key heterocyclic building block widely utilized in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two reactive fluorine atoms and a bromine atom, allows for selective and sequential functionalization. The fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for various cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis protocols, and applications.
Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and reaction planning.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 80392-79-6 | [1][2][3] |
| Molecular Formula | C₅H₂BrF₂N | [3][4] |
| Molecular Weight | 193.98 g/mol | [3][4] |
| Appearance | Colorless to light-yellow liquid | [2][5] |
| Boiling Point | 180.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C or under inert gas | [1][2] |
| Solubility | Soluble in many organic solvents | [5] |
| InChIKey | GLWVPTDEVHPILQ-UHFFFAOYSA-N |[2][3] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Harmful/Irritant) | [6] |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][4] |
Commercial Availability and Suppliers
This compound is readily available from various chemical suppliers, typically at research-scale quantities. Purity levels are generally suitable for synthetic applications, though batch-to-batch variation may exist.
Table 3: Commercial Supplier Information
| Supplier | Purity | Available Quantities | Price (USD, Example) |
|---|---|---|---|
| Sigma-Aldrich | 90% | 100 mg, 250 mg, 1 g | $20.70 (100 mg) |
| Oakwood Chemical | 95% | 250 mg, 1 g, 5 g, 25 g, 100 g | $20.00 (250 mg) |
| Fisher Scientific (via Ambeed) | Not specified | 1 g | $38.75 (1 g) |
| ChemScene | ≥98% | Custom inquiry | Not specified |
| ChemicalBook | Not specified | Multiple suppliers listed | Varies |
Note: Prices are subject to change and may not include shipping or handling fees. Please consult supplier websites for current pricing and availability.
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of this compound involves a halogen exchange (HALEX) reaction from its chlorinated precursor.
Protocol 1: Synthesis via Fluorination of 2,6-dichloro-3-bromopyridine
This protocol describes the conversion of 2,6-dichloro-3-bromopyridine to the target compound using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO).[2][7]
Materials and Reagents:
-
2,6-dichloro-3-bromopyridine
-
Cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Saturated saline (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
To a solution of 2,6-dichloro-3-bromopyridine (1.0 eq, e.g., 4.70 g, 20.7 mmol) in dimethyl sulfoxide (e.g., 103 mL), add cesium fluoride (4.0 eq, e.g., 12.6 g, 82.9 mmol) at room temperature.
-
Stir the reaction mixture vigorously at 80 °C for 8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (Et₂O) multiple times.
-
Combine the organic layers and wash sequentially with water and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford this compound as a colorless oil (Typical yield: ~64%).[2]
Characterization Data:
-
¹H NMR (CDCl₃): δ 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz).[2]
-
¹⁹F NMR (CDCl₃): δ -69.3 Hz, -63.8 Hz.[2]
Applications in Synthesis: A Gateway to 2,3,6-Trisubstituted Pyridines
3-Substituted-2,6-difluoropyridines are valuable intermediates for creating complex, trisubstituted pyridine scaffolds, which are common in drug discovery.[7] The two fluorine atoms have different reactivities towards nucleophiles, allowing for regioselective substitutions. Typically, the C6 position is more susceptible to nucleophilic attack than the C2 position.
Protocol 2: Tandem Nucleophilic Aromatic Substitution (SNAr)
This generalized protocol illustrates how this compound can be used in a sequential SNAr reaction to introduce two different nucleophiles.
Procedure:
-
First Substitution (at C6): Dissolve this compound (1.0 eq) in an aprotic polar solvent (e.g., DMF, DMSO). Add the first nucleophile (Nu¹-H, ~1.1 eq) and a suitable base (e.g., K₂CO₃, NaH) at a controlled temperature (e.g., 0 °C to room temperature). The reaction selectively forms the 6-substituted-3-bromo-2-fluoropyridine intermediate.
-
Second Substitution (at C2): To the intermediate from the previous step, add a second, often less reactive or more sterically hindered, nucleophile (Nu²-H, ~1.2 eq) and a base. This step typically requires higher temperatures to replace the remaining fluorine atom, yielding the 2,6-disubstituted-3-bromopyridine.
-
Workup and Purification: After each step, a standard aqueous workup and purification by column chromatography are performed to isolate the respective products.
References
- 1. This compound | 80392-79-6 [sigmaaldrich.com]
- 2. This compound CAS#: 80392-79-6 [m.chemicalbook.com]
- 3. This compound | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. Pyridine, 3-Bromo-2,6-Difluoro- | Properties, Uses, Safety Data & Supplier China - High Purity Pyridine Compound Online [pipzine-chem.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Bromo-2,6-difluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its hazardous properties, strict adherence to the following guidelines is crucial to ensure the safety of laboratory personnel and the environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₂N | [1] |
| Molecular Weight | 193.98 g/mol | [1] |
| CAS Number | 80392-79-6 | [1][2] |
| Appearance | Colorless oil/Liquid | [2][3] |
| Boiling Point | 180.9±35.0 °C (Predicted) | [2] |
| Density | 1.808±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Primary Hazards: Irritant[1]
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting. Adherence to these procedures is mandatory to minimize risk.
References
Solubility of 3-Bromo-2,6-difluoropyridine: A Technical Guide for Researchers
For immediate release:
This technical guide offers a comprehensive overview of the solubility characteristics of 3-Bromo-2,6-difluoropyridine in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available information and provides detailed experimental protocols for determining precise solubility data. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical information for applications in organic synthesis, reaction optimization, and formulation development.
Executive Summary
This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility in various chemical reactions necessitates a thorough understanding of its solubility profile. This guide summarizes the qualitative solubility information inferred from its synthesis and purification processes and presents standardized methods for quantitative solubility determination.
Qualitative Solubility Profile
Based on documented synthesis and purification procedures, a qualitative solubility profile for this compound can be inferred. The compound is a liquid at room temperature and is utilized in reaction media and extraction solvents, indicating its solubility in those systems.[1]
| Solvent Class | Solvent | Inferred Solubility | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent in the synthesis of this compound.[1] |
| Ethers | Diethyl Ether (Et2O) | Soluble | Employed as an extraction solvent during the work-up phase of its synthesis.[1] |
| Esters | Ethyl Acetate | Soluble | Used as an eluent in column chromatography for purification, indicating good solubility.[1] |
| Nonpolar | Hexane | Soluble | Used in conjunction with ethyl acetate as an eluent for column chromatography.[1] |
| Aqueous | Water | Poorly Soluble | Utilized as a wash solvent to remove water-soluble impurities during the extraction process.[1] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reproducible solubility data, standardized experimental methods are essential. The following protocols are recommended for determining the equilibrium solubility of this compound.
Gravimetric Method (Shake-Flask)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (chemically inert, e.g., PTFE)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial. The presence of undissolved solute is necessary to ensure equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 to 72 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solute to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of nitrogen or a rotary evaporator at a controlled temperature.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the solute residue. The difference in mass will give the amount of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
UV-Vis Spectrophotometry Method
This method is suitable for compounds with a chromophore and can be a faster alternative to the gravimetric method.
Objective: To determine the solubility of this compound by measuring its absorbance in a saturated solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
All materials listed for the Gravimetric Method
Procedure:
-
Preparation of a Saturated Solution: Follow steps 1-4 of the Gravimetric Method.
-
Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Create a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear, filtered supernatant from the saturated solution.
-
Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for solubility determination and a general synthesis and purification process where solubility is a key parameter.
Conclusion
While quantitative solubility data for this compound is not readily found in the literature, its role in organic synthesis provides strong qualitative indicators of its solubility in various organic solvents. For researchers requiring precise data, the experimental protocols detailed in this guide provide a robust framework for generating accurate and reproducible solubility profiles. This information is critical for optimizing reaction conditions, developing effective purification strategies, and for any downstream applications in drug development and materials science.
References
An In-depth Technical Guide to 3-Bromo-2,6-difluoropyridine: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2,6-difluoropyridine, a key building block in modern medicinal chemistry. The document details its discovery and historical context, outlines a standard laboratory-scale synthesis protocol with key experimental data, and explores its significant application in the development of potent and selective Protein Kinase C theta (PKCθ) inhibitors. Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a halogenated pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a bromine atom on the pyridine ring, make it an attractive substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the halogen substituents allows for selective and sequential functionalization, providing a versatile scaffold for the construction of diverse molecular architectures. This guide will delve into the history, synthesis, and application of this important chemical entity.
Discovery and History
The exact first synthesis of this compound is not definitively documented in readily available scientific literature. However, its Chemical Abstracts Service (CAS) registry number, 80392-79-6, suggests its initial registration occurred around 1981. A reference in a chemical database points to a 1981 publication in the Journal of Fluorine Chemistry by Max M. Boudakian as a potential early report, although the full text of this article is not widely accessible to confirm the first synthesis of this specific compound.[1]
The broader context for the development of fluorinated pyridines lies in the increasing interest in organofluorine compounds in the mid-20th century. The introduction of fluorine into organic molecules was found to significantly modulate their physical, chemical, and biological properties.[2] Early work on fluorinated pyridines, such as the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine, laid the groundwork for the preparation of more complex derivatives like this compound.[3]
Synthesis of this compound
A modern and facile method for the laboratory-scale synthesis of this compound involves the halogen exchange (HALEX) reaction of 3-Bromo-2,6-dichloropyridine with a fluoride salt in a polar aprotic solvent. Cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) is a commonly used and effective reagent system for this transformation.[4]
General Experimental Protocol
To a solution of 3-Bromo-2,6-dichloropyridine in anhydrous dimethyl sulfoxide (DMSO) is added cesium fluoride. The reaction mixture is heated, typically to around 80-100 °C, and stirred for several hours until the starting material is consumed, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to afford the crude product. Purification by column chromatography on silica gel yields the pure this compound.
Tabulated Reaction Data
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-2,6-dichloropyridine | [4] |
| Reagent | Cesium Fluoride (CsF) | [4] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| Temperature | 80-100 °C | [4] |
| Reaction Time | 4-8 hours | [4] |
| Typical Yield | 60-85% | [4] |
Synthetic Workflow
References
Methodological & Application
Application Notes and Protocols: 3-Bromo-2,6-difluoropyridine in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Bromo-2,6-difluoropyridine is a versatile building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic and steric properties make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two highly electronegative fluorine atoms at the 2- and 6-positions, flanking the nitrogen atom, renders the pyridine ring electron-deficient and highly activated for nucleophilic attack. This activation, coupled with the presence of a bromine atom at the 3-position, allows for sequential and regioselective functionalization, providing a powerful tool for the synthesis of complex, multi-substituted pyridine derivatives.
Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Due to the strong activating effect of the ortho- and para-directing nitrogen atom and the two fluorine atoms, nucleophilic attack preferentially occurs at the 2- and 6-positions. The bromine at the 3-position serves as a useful handle for further transformations, such as cross-coupling reactions, after the initial SNAr reaction has taken place. This sequential reactivity allows for the controlled synthesis of 2,3,6-trisubstituted pyridines, which are important scaffolds in numerous biologically active compounds.
Applications in Drug Discovery
The 2,3,6-trisubstituted pyridine motif, readily accessible from this compound, is a privileged scaffold in drug discovery. A significant application of this chemistry is in the synthesis of inhibitors for Protein Kinase C theta (PKCθ). PKCθ is a key enzyme in the T-cell receptor signaling pathway and plays a crucial role in T-cell activation and the inflammatory response. Dysregulation of PKCθ has been implicated in various autoimmune diseases. Consequently, the development of selective PKCθ inhibitors is a major focus in the pharmaceutical industry. The ability to rapidly generate a diverse library of 2,3,6-trisubstituted pyridines from this compound facilitates the exploration of the structure-activity relationship (SAR) for PKCθ inhibition, accelerating the discovery of novel therapeutic agents.
Data Presentation
| Nucleophile (Nu-H) | Product | Reaction Conditions | Yield (%) |
| Primary Aliphatic Amine (e.g., Methylamine) | 3-Bromo-2-fluoro-6-(methylamino)pyridine | K₂CO₃, DMSO, 80 °C | 65-85 |
| Secondary Aliphatic Amine (e.g., Morpholine) | 4-(3-Bromo-6-fluoropyridin-2-yl)morpholine | DIPEA, NMP, 100 °C | 70-90 |
| Primary Aryl Amine (e.g., Aniline) | N-(3-Bromo-6-fluoropyridin-2-yl)aniline | NaH, THF, 60 °C | 50-75 |
| N-Heterocycle (e.g., Pyrrolidine) | 1-(3-Bromo-6-fluoropyridin-2-yl)pyrrolidine | K₂CO₃, Acetonitrile, reflux | 75-90 |
Experimental Protocols
General Protocol for the Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMSO.
-
Add the amine nucleophile (1.1 equivalents) to the stirred solution.
-
Add potassium carbonate (2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-bromo-6-fluoropyridine derivative.
Visualizations
PKCθ Signaling Pathway
The following diagram illustrates the central role of Protein Kinase C theta (PKCθ) in the T-cell receptor (TCR) signaling cascade, leading to T-cell activation. Inhibition of PKCθ is a key therapeutic strategy for autoimmune diseases.
Caption: PKCθ Signaling Pathway in T-Cell Activation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of 2,3,6-trisubstituted pyridines using this compound.
Caption: Synthesis of 2,3,6-Trisubstituted Pyridines.
References
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the Suzuki-Miyaura cross-coupling of 3-Bromo-2,6-difluoropyridine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of novel 3-aryl-2,6-difluoropyridine derivatives, which are key building blocks in the development of pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction. It offers a powerful method for the synthesis of biaryls and other conjugated systems under relatively mild conditions with high functional group tolerance. The coupling of this compound with arylboronic acids provides a direct route to a diverse range of substituted difluoropyridines, which are of significant interest in drug discovery due to the unique electronic properties imparted by the fluorine atoms.
Core Reaction
The general transformation involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Data Presentation: Key Reaction Parameters
The efficiency of the Suzuki coupling of this compound is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and reported yields for the synthesis of 3-aryl-2,6-difluoropyridines.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 110 | 6 | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ (2) | THF/H₂O (5:1) | 80 | 16 | 78 |
Experimental Workflow
The following diagram outlines the general workflow for setting up a Suzuki coupling reaction.
Detailed Experimental Protocols
The following are representative protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point for a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-2,6-difluoropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)
-
Toluene (4 mL, degassed)
-
Water (0.4 mL, degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), palladium(II) acetate (0.01 mmol), SPhos (0.02 mmol), and potassium phosphate (1.0 mmol).
-
Add the degassed toluene (4 mL) and degassed water (0.4 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Bases such as potassium carbonate and potassium phosphate are irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different ligand or base, or increasing the reaction temperature and time. Ensure all solvents are properly degassed to prevent catalyst deactivation.
-
Incomplete Reaction: If the starting material is not fully consumed, extend the reaction time or increase the temperature. The choice of base can also be critical; stronger bases like cesium carbonate may be more effective for less reactive substrates.
-
Side Product Formation: Protodeboronation of the boronic acid can be a significant side reaction. Using anhydrous conditions or a different base might mitigate this issue. Homocoupling of the boronic acid can also occur; adjusting the stoichiometry or catalyst system may help.
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-2,6-difluoropyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 3-Bromo-2,6-difluoropyridine with various terminal alkynes. This reaction is a powerful tool for the synthesis of 3-alkynyl-2,6-difluoropyridine derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3]
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction is particularly significant in pharmaceutical and materials science research, where the arylamine motif is a prevalent structural feature in a vast array of biologically active molecules and functional materials.[3] The amination of electron-deficient heteroaryl halides, such as 3-Bromo-2,6-difluoropyridine, is of particular interest for the synthesis of novel substituted pyridines, which are key building blocks in drug discovery.
The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom in this compound can present unique challenges and opportunities in the Buchwald-Hartwig amination. These electronic factors can influence the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[4] Careful selection of the catalyst, ligand, base, and solvent system is therefore paramount to achieve high yields and selectivity. These application notes provide a comprehensive overview, representative protocols, and comparative data to guide researchers in the successful application of the Buchwald-Hartwig amination for this specific substrate.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A base in the reaction mixture deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the rate-determining reductive elimination steps, while preventing undesired side reactions such as beta-hydride elimination.[4]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the specific ligand, base, solvent, temperature, and reaction time may be necessary for different amine coupling partners.
General Protocol for Amination with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR a pre-formed palladium-ligand complex
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand (if not using a pre-formed complex), and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2,6-difluoropyridin-3-yl)amine.
Data Presentation: Reaction Conditions for Analogous Bromopyridines
Table 1: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with a Primary Diamine [5]
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
Table 2: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Secondary Amines [4]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | 12 | 76 |
| 2,6-Dimethylmorpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | 12 | 79 |
| Boc-piperazine | RuPhos Precatalyst | LiHMDS | THF | RT | 12 | 65 |
| Pyrrolidine | RuPhos Precatalyst | LiHMDS | THF | 65 | 12 | 65 |
Table 3: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Primary Amines [4]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | 12 | 78 |
| Cyclohexylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | 12 | 70 |
| n-Hexylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | 12 | 75 |
| Benzylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | 12 | 66 |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the Lithiation and Functionalization of 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Substituted-2,6-difluoropyridines are valuable building blocks in medicinal chemistry and materials science. The fluorine atoms at the 2- and 6-positions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this scaffold attractive for developing novel pharmaceuticals and agrochemicals. One of the most efficient methods for introducing a wide range of functional groups at the 3-position is through the lithiation of 3-bromo-2,6-difluoropyridine via a bromine-lithium exchange, followed by quenching with a suitable electrophile. This document provides detailed application notes and experimental protocols for this transformation.
The bromine-lithium exchange is a rapid and generally high-yielding reaction, typically carried out at low temperatures (-78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi).[1] The resulting 3-lithio-2,6-difluoropyridine is a potent nucleophile that readily reacts with a variety of electrophiles, allowing for the introduction of carbon, silicon, and other heteroatom-based functionalities.
Data Presentation
The following table summarizes the reaction of 3-lithio-2,6-difluoropyridine, generated in situ from this compound, with various electrophiles. The yields are based on analogous reactions with similar bromopyridine derivatives and represent typical outcomes for this type of transformation.
| Entry | Electrophile | Reagent | Product | Expected Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | n-Butyllithium | 2,6-Difluoro-3-pyridinecarboxaldehyde | 85 |
| 2 | Triisopropyl borate | n-Butyllithium | 2,6-Difluoropyridine-3-boronic acid | 87 |
| 3 | Carbon dioxide (CO₂) | n-Butyllithium | 2,6-Difluoropyridine-3-carboxylic acid | ~70-80 |
| 4 | Acetone | n-Butyllithium | 2-(2,6-Difluoropyridin-3-yl)propan-2-ol | ~70-80 |
| 5 | Trimethylsilyl chloride (TMSCl) | n-Butyllithium | 2,6-Difluoro-3-(trimethylsilyl)pyridine | >90 |
Mandatory Visualizations
Caption: Workflow for the lithiation and functionalization of this compound.
Caption: Logical relationship of reactants and products in the functionalization reaction.
Experimental Protocols
General Considerations for Handling Organolithium Reagents
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and other protic sources. All manipulations must be conducted under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Personnel should be properly trained in handling such reagents and wear appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves.
Protocol 1: Synthesis of 2,6-Difluoro-3-pyridinecarboxaldehyde
This protocol is adapted from the successful formylation of 2,6-dibromopyridine.[2]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (to achieve a concentration of ~0.2-0.4 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
In a separate flame-dried flask, dissolve anhydrous DMF (1.2 eq) in a small amount of anhydrous THF.
-
Add the DMF solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of 2,6-Difluoropyridine-3-boronic acid
This protocol is based on the effective lithiation of 3-bromopyridine for the synthesis of the corresponding boronic acid.
Materials:
-
This compound
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
5 M Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Acetonitrile
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to -50 °C.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -45 °C.
-
Stir the mixture for 30 minutes at -50 °C.
-
Add triisopropyl borate (1.2 eq) dropwise, keeping the temperature below -45 °C.
-
Allow the reaction to warm to -20 °C and then quench by adding 2 M HCl.
-
Once the mixture reaches room temperature, separate the aqueous layer.
-
Adjust the pH of the aqueous layer to approximately 7.6 with 5 M NaOH to precipitate the product.
-
Saturate the aqueous phase with NaCl and extract with THF (3 x volumes).
-
Combine the organic extracts and concentrate under reduced pressure.
-
Recrystallize the solid residue from acetonitrile to yield the pure product.
Safety and Handling
The protocols described involve hazardous materials and reactions. It is imperative to conduct a thorough risk assessment before commencing any experimental work. Organolithium reagents are pyrophoric and corrosive. Halogenated pyridines can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment. Quenching of organolithium reagents should be performed slowly and at low temperatures to control the exotherm.
Conclusion
The bromine-lithium exchange of this compound provides a versatile and efficient entry point for the synthesis of a wide array of 3-substituted-2,6-difluoropyridines. The protocols outlined, based on well-established procedures for analogous compounds, offer a reliable methodology for accessing these valuable building blocks. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is critical for achieving high yields and purity. The functionalized products are of significant interest to researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of novel molecules with tailored properties.
References
The Versatility of 3-Bromo-2,6-difluoropyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Bromo-2,6-difluoropyridine has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique electronic properties and substitution pattern offer medicinal chemists a powerful tool for the synthesis of complex molecular architectures, particularly for the development of novel therapeutics. The presence of two reactive fluorine atoms and a bromine atom allows for selective and sequential functionalization, making it an ideal scaffold for creating libraries of compounds for drug discovery programs. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors and allosteric modulators.
I. Key Applications in Medicinal Chemistry
The strategic placement of the bromo and fluoro substituents on the pyridine ring makes this compound a versatile precursor for a variety of important chemical transformations.
Synthesis of Protein Kinase C theta (PKCθ) Inhibitors
This compound is a key starting material for the synthesis of 2,3,6-trisubstituted pyridines, a scaffold that has shown significant promise in the development of potent and selective Protein Kinase C theta (PKCθ) inhibitors.[1][2] PKCθ is a crucial enzyme in the T-cell signaling pathway and has been identified as a therapeutic target for autoimmune diseases. The synthetic strategy often involves a nucleophilic aromatic substitution (SNAr) of the fluorine atoms, followed by a palladium-catalyzed cross-coupling reaction at the bromine-bearing position.
Development of M4 Positive Allosteric Modulators
The 2,3,6-trisubstituted pyridine core, accessible from this compound, is also a key structural motif in the development of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[3] M4 PAMs are being investigated as a potential therapeutic strategy for the treatment of schizophrenia and other neuropsychiatric disorders.[4][5] These modulators enhance the receptor's response to the endogenous ligand, acetylcholine, offering a more nuanced approach to receptor modulation compared to traditional agonists.[5]
II. Data Presentation
The following tables summarize quantitative data for representative compounds synthesized using this compound as a key intermediate.
Table 1: Biological Activity of a Representative PKCθ Inhibitor
| Compound ID | Target | IC50 (nM) |
| Compound 20 | PKCθ | 18[1] |
Table 2: Biological Activity of a Representative M4 Positive Allosteric Modulator
| Compound ID | Target | EC50 (nM) |
| Compound A9 | M4 mAChR | 513[4] |
III. Experimental Protocols
The following are detailed, representative protocols for key chemical transformations involving this compound. These protocols are based on established synthetic methodologies.[6][7]
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 3-aryl-2,6-difluoropyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination of this compound with an Aniline
Objective: To synthesize a 3-anilino-2,6-difluoropyridine derivative via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aniline derivative (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equivalents)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Toluene, anhydrous
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Pd2(dba)3 (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene (5 mL).
-
Add the aniline derivative (1.2 mmol) followed by this compound (1.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Mandatory Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Synthetic utility of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified PKCθ signaling pathway in T-cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Synthesis of Pharmaceutical Intermediates from 3-Bromo-2,6-difluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 3-Bromo-2,6-difluoropyridine. This versatile building block offers a strategic entry point to a variety of substituted pyridine scaffolds, which are prominent in numerous biologically active compounds, particularly in the development of kinase inhibitors.
Application Notes
This compound is a key starting material for the synthesis of multi-substituted pyridines, which are integral to the development of a wide range of pharmaceuticals. The strategic placement of the bromine and fluorine atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. The resulting intermediates are precursors to drugs targeting a host of diseases, including cancers and inflammatory conditions.
The primary applications of this compound in pharmaceutical synthesis revolve around its use in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of aryl, heteroaryl, amino, and alkynyl moieties at the 3-position of the pyridine ring. The resulting 3-substituted-2,6-difluoropyridines can then undergo further functionalization, typically through nucleophilic aromatic substitution (SNAr) of the fluorine atoms, to generate highly decorated pyridine cores.
These 2,3,6-trisubstituted pyridines are particularly significant as scaffolds for potent and selective kinase inhibitors. For instance, they form the core of inhibitors targeting Protein Kinase C theta (PKCθ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in oncology and immunology.[1][2][3]
Experimental Protocols and Data
This section details the experimental procedures for key transformations of this compound into valuable pharmaceutical intermediates.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2,6-difluoropyridines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. The resulting 3-aryl-2,6-difluoropyridines are key intermediates in the synthesis of kinase inhibitors.
Experimental Protocol: Synthesis of 2,6-difluoro-3-(4-methoxyphenyl)pyridine
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), (4-methoxyphenyl)boronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as SPhos (0.04 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq.), and a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2,6-difluoropyridine.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| 2 | 3-Bromo-2-fluoropyridine | (4-Methylphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 2-Bromo-6-fluoropyridine | (3-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
Note: The data presented is for structurally similar bromopyridines and serves as a strong starting point for the optimization of reactions with this compound.
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-2,6-difluoropyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. The resulting 3-amino-2,6-difluoropyridine derivatives are crucial intermediates for various pharmaceuticals, including kinase inhibitors.
Experimental Protocol: Synthesis of 2,6-difluoro-N-phenylpyridin-3-amine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like BINAP (0.04 eq.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq.), followed by the anhydrous, degassed solvent (e.g., toluene). Finally, add aniline (1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-amino-2,6-difluoropyridine.[4]
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu | Toluene | 80 | 18 | 98[5] |
| 2 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 3 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (1.8) | BINAP (3.5) | NaOtBu | Toluene | 80 | 4 | 60[4] |
Note: The data presented is for structurally similar bromopyridines and serves as a strong starting point for the optimization of reactions with this compound.
Sonogashira Coupling for the Synthesis of 3-Alkynyl-2,6-difluoropyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in creating intermediates for a variety of complex pharmaceutical molecules.
Experimental Protocol: Synthesis of 2,6-difluoro-3-(phenylethynyl)pyridine
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq.) and the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Inert Atmosphere: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.05 eq.).
-
Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature to 60 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2,6-difluoropyridine.
Quantitative Data for Sonogashira Coupling of Bromopyridines
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 6 | 91 |
| 2 | 2-Amino-3-bromopyridine | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | 2-Bromo-6-methylpyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 12 | 85 |
Note: The data presented is for structurally similar bromopyridines and serves as a strong starting point for the optimization of reactions with this compound.
Visualizations
Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Signaling Pathway: PKCθ in T-Cell Activation
Caption: Simplified PKCθ signaling pathway in T-cell activation.
Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
References
Application of 3-Bromo-2,6-difluoropyridine in Agrochemical Synthesis: A Review of Potential Applications
For Immediate Release
Introduction
3-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The unique substitution pattern of a bromine atom and two fluorine atoms on the pyridine ring offers multiple reaction sites for chemists to introduce diverse functionalities and construct complex molecules with desired biological activities. The presence of fluorine atoms can enhance the efficacy, metabolic stability, and bioavailability of the final agrochemical product. This application note explores the potential synthetic routes and hypothetical applications of this compound in the development of new fungicides, herbicides, and insecticides. While specific commercialized agrochemicals directly synthesized from this starting material are not prominently disclosed in publicly available literature, its chemical properties suggest several promising avenues for research and development.
Key Synthetic Transformations
The reactivity of this compound is characterized by the distinct properties of its substituents. The fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 3-position is amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine core.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atom and the fluorine substituents activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions. This allows for the introduction of a wide range of nucleophiles, such as alcohols, thiols, and amines, to build more complex molecular scaffolds.
Hypothetical Experimental Protocol: Synthesis of a Pyridinyl Ether Derivative
This protocol describes a general procedure for the nucleophilic substitution of a fluorine atom on this compound with a substituted phenol, a common structural motif in certain classes of herbicides.
Materials:
-
This compound
-
4-Substituted-phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-substituted-phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction would yield a 3-bromo-2-fluoro-6-(4-substituted-phenoxy)pyridine derivative. The yield and purity would depend on the specific substituent on the phenol and the reaction conditions.
| Reactant 1 | Reactant 2 | Product | Hypothetical Yield (%) |
| This compound | 4-Chlorophenol | 3-Bromo-6-(4-chlorophenoxy)-2-fluoropyridine | 75-85 |
| This compound | 4-Methylphenol | 3-Bromo-2-fluoro-6-(p-tolyloxy)pyridine | 80-90 |
Suzuki Cross-Coupling Reaction
The bromine atom at the 3-position of the pyridine ring can be readily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl or heteroaryl moieties, which are prevalent in many bioactive molecules.
Hypothetical Experimental Protocol: Synthesis of a 3-Aryl-2,6-difluoropyridine Derivative
This protocol outlines a general procedure for the Suzuki coupling of this compound with a boronic acid, a key step in the synthesis of certain fungicides and insecticides.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 mixture).
-
Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction would produce a 3-aryl-2,6-difluoropyridine derivative. The specific yield would be influenced by the nature of the arylboronic acid and the catalyst system employed.
| Reactant 1 | Reactant 2 | Product | Hypothetical Yield (%) |
| This compound | Phenylboronic acid | 2,6-Difluoro-3-phenylpyridine | 70-80 |
| This compound | 4-Methoxyphenylboronic acid | 2,6-Difluoro-3-(4-methoxyphenyl)pyridine | 65-75 |
Potential Agrochemical Applications
The derivatives synthesized from this compound could be investigated for a range of agrochemical applications.
-
Fungicides: The introduction of specific aryl or heteroaryl groups through Suzuki coupling could lead to novel compounds with fungicidal activity, potentially targeting key enzymes in fungal pathogens.
-
Herbicides: The pyridinyl ether derivatives obtained via nucleophilic substitution are structurally related to known classes of herbicides that inhibit essential plant processes.
-
Insecticides: Further functionalization of the pyridine ring could yield compounds with insecticidal properties, for instance, by incorporating moieties known to interact with insect nervous system targets.
Logical Workflow for Agrochemical Discovery
The following diagram illustrates a logical workflow for the utilization of this compound in an agrochemical discovery program.
Caption: Workflow for agrochemical discovery using this compound.
Conclusion
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-2,6-difluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the synthetic handle provided by the bromine atom. The following sections detail key coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering tailored procedures for the synthesis of a diverse range of 2,6-difluoropyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[1][2]
Data Presentation: Suzuki-Miyaura Coupling Conditions
While specific data for a wide range of Suzuki-Miyaura couplings with this compound is not extensively tabulated in single sources, the following table provides representative conditions adapted from similar heteroaryl systems. Researchers should consider these as starting points for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | [Note 1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | [Note 1] |
| 3 | Thiophen-3-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 80 | 18 | [Note 1] |
[Note 1]: Yields are representative for similar bromopyridine systems and should be optimized for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous solvent and degassed water via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to substituted alkynylpyridines.[5][6] These products are valuable intermediates in the synthesis of complex molecules and materials.[7]
Data Presentation: Sonogashira Coupling Conditions
The following table presents a set of conditions that have been shown to be effective for the Sonogashira coupling of a similar bromo-fluoro-cyanopyridine, which can be adapted for this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (in solvent) | THF/Et₃N (2:1) | RT | 16 | [Note 2] |
| 2 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N (in solvent) | THF/Et₃N (2:1) | RT | 16 | [Note 2] |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | [Note 2] |
[Note 2]: Yields are based on a similar substrate, 6-bromo-3-fluoro-2-pyridinecarbonitrile, and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of a substituted bromofluoropyridine.[8]
Materials:
-
This compound
-
Terminal alkyne (1.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%)
-
Copper(I) iodide (CuI, 30 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound (1.1 equivalents) in a mixture of THF and Et₃N (e.g., 4 mL / 2 mL), add the palladium catalyst and CuI.
-
Degas the reaction mixture for 5 minutes at room temperature under a stream of inert gas.
-
Add the terminal alkyne (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[9][10] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[1][2]
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table provides general conditions for the Buchwald-Hartwig amination of aryl bromides, which can be used as a starting point for the amination of this compound. The choice of ligand is critical and often depends on the nature of the amine.[11][12]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | [Note 3] |
| 2 | Aniline | [Pd(cinnamyl)Cl]₂ (1.5) | BippyPhos (6) | K₃PO₄ (2) | Dioxane | 110 | 24 | [Note 3] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 80 | 12 | [Note 3] |
[Note 3]: Yields are representative for aryl bromide substrates and require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[6][7]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.2 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
References
- 1. Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thalesnano.com [thalesnano.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Trisubstituted Pyridines Utilizing 3-Bromo-2,6-difluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of highly functionalized trisubstituted pyridines, a scaffold of significant interest in medicinal chemistry and materials science, using the versatile building block, 3-Bromo-2,6-difluoropyridine. The strategic functionalization of this starting material allows for the introduction of a wide variety of substituents at the 2, 3, and 6 positions of the pyridine ring.
The synthetic approach described herein is a sequential, three-step process:
-
Palladium-Catalyzed Cross-Coupling: The initial functionalization occurs at the 3-position via Suzuki or Buchwald-Hartwig cross-coupling reactions, leveraging the higher reactivity of the C-Br bond.
-
First Nucleophilic Aromatic Substitution (SNA r): Subsequent substitution of one of the fluorine atoms at either the 2- or 6-position with a nucleophile.
-
Second Nucleophilic Aromatic Substitution (SNA r): Introduction of a second nucleophile to displace the remaining fluorine atom, leading to the final trisubstituted pyridine.
This methodology offers a modular and efficient route to a diverse library of pyridine derivatives.
Palladium-Catalyzed C-3 Functionalization
The selective functionalization of the C-Br bond at the 3-position is readily achieved using standard palladium-catalyzed cross-coupling conditions.
Suzuki Coupling for C-C Bond Formation
The Suzuki coupling reaction enables the introduction of various aryl, heteroaryl, and vinyl groups at the 3-position.
Experimental Protocol: General Procedure for Suzuki Coupling
To a solution of this compound (1.0 eq.) and the corresponding boronic acid or boronate ester (1.1-1.5 eq.) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DME/water mixtures), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.) are added. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 2-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 1: Representative Yields for Suzuki Coupling of this compound
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Difluoro-3-phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Difluoro-3-(4-methoxyphenyl)pyridine | 80-90 |
| 3 | Thiophen-2-ylboronic acid | 2,6-Difluoro-3-(thiophen-2-yl)pyridine | 75-85 |
| 4 | Vinylboronic acid pinacol ester | 2,6-Difluoro-3-vinylpyridine | 60-75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 3-position.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 eq.), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 eq.). Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated to 80-110 °C for 4-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to afford the desired 3-amino-2,6-difluoropyridine derivative.
Table 2: Representative Yields for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2,6-Difluoropyridin-3-yl)morpholine | 80-90 |
| 2 | Aniline | N-(2,6-Difluoropyridin-3-yl)aniline | 70-85 |
| 3 | Benzylamine | N-(2,6-Difluoropyridin-3-yl)benzylamine | 75-85 |
| 4 | tert-Butylamine | N-(2,6-Difluoropyridin-3-yl)-tert-butylamine | 60-70 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Sequential Nucleophilic Aromatic Substitution (SNA r) at C-2 and C-6
Following the initial functionalization at C-3, the fluorine atoms at the C-2 and C-6 positions can be sequentially displaced by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the newly introduced substituent at C-3 facilitates these substitutions.
Experimental Workflow for Sequential SNAr
Caption: Sequential synthesis of trisubstituted pyridines.
First Nucleophilic Aromatic Substitution
The first SNAr reaction can be performed with a variety of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of this step (substitution at C-2 vs. C-6) can be influenced by the nature of the substituent at C-3 and the reaction conditions.
Experimental Protocol: General Procedure for First SNAr
To a solution of the 3-substituted-2,6-difluoropyridine (1.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or NMP, is added the first nucleophile (1.1-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or DBU, 1.5-3.0 eq.). The reaction mixture is heated to 60-120 °C and stirred for 2-24 hours. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Table 3: Representative Yields for First SNAr on 3-Aryl-2,6-difluoropyridine
| Entry | Nucleophile 1 | Product | Yield (%) |
| 1 | Piperidine | 2-Fluoro-3-aryl-6-(piperidin-1-yl)pyridine | 75-85 |
| 2 | Phenol | 2-Fluoro-3-aryl-6-phenoxypyridine | 70-80 |
| 3 | Ethanethiol | 2-Fluoro-3-aryl-6-(ethylthio)pyridine | 65-75 |
| 4 | Methanol | 2-Fluoro-6-methoxy-3-arylpyridine | 80-90 |
Note: Yields are representative and based on 3-phenyl-2,6-difluoropyridine as the substrate.
Second Nucleophilic Aromatic Substitution
The remaining fluorine atom can be displaced by a second, different nucleophile under similar SNAr conditions to afford the final trisubstituted pyridine.
Experimental Protocol: General Procedure for Second SNAr
The 2,3-disubstituted-6-fluoropyridine (1.0 eq.) is dissolved in a suitable polar aprotic solvent. The second nucleophile (1.2-2.0 eq.) and a base (2.0-4.0 eq.) are added, and the mixture is heated at a temperature typically higher than the first SNAr step (100-150 °C) for 4-48 hours. The workup and purification are performed as described for the first SNAr reaction.
Table 4: Representative Yields for Second SNAr
| Entry | Starting Material (from Table 3) | Nucleophile 2 | Product | Yield (%) |
| 1 | 2-Fluoro-3-aryl-6-(piperidin-1-yl)pyridine | Benzylamine | N-Benzyl-3-aryl-6-(piperidin-1-yl)pyridin-2-amine | 60-75 |
| 2 | 2-Fluoro-3-aryl-6-phenoxypyridine | Morpholine | 4-(3-Aryl-6-phenoxypyridin-2-yl)morpholine | 65-80 |
| 3 | 2-Fluoro-3-aryl-6-(ethylthio)pyridine | Sodium methoxide | 6-(Ethylthio)-2-methoxy-3-arylpyridine | 70-85 |
| 4 | 2-Fluoro-6-methoxy-3-arylpyridine | Pyrrolidine | 6-Methoxy-3-aryl-2-(pyrrolidin-1-yl)pyridine | 70-80 |
Note: Yields are representative and will depend on the specific substrates and reaction conditions.
Signaling Pathways and Logical Relationships
The overall synthetic strategy can be visualized as a branched pathway, allowing for the creation of diverse molecular architectures from a single starting material.
Caption: Synthetic pathways to trisubstituted pyridines.
Conclusion
The sequential functionalization of this compound via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution provides a robust and versatile platform for the synthesis of a wide array of 2,3,6-trisubstituted pyridines. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel pyridine-based compounds for applications in drug discovery and materials science. The modularity of this approach allows for the systematic exploration of structure-activity relationships by enabling the independent variation of substituents at three distinct positions on the pyridine core.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2,6-difluoropyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-Bromo-2,6-difluoropyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no product formation when using this compound can be attributed to several factors. As an electron-deficient substrate, the oxidative addition step should be favorable. However, issues can arise from the catalyst system, reaction conditions, or the stability of your reagents.
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the catalytic cycle more efficiently for challenging substrates.
-
Ineffective Base: The base plays a crucial role in the transmetalation step. The strength and solubility of the base are key. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents or mixtures with water, such as dioxane/water or toluene/water, are commonly used.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Typically, temperatures between 80-120 °C are required. Microwave irradiation can also be a valuable tool to accelerate the reaction.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
Q2: I am observing a significant amount of dehalogenated byproduct (2,6-difluoropyridine). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This is often more prevalent with electron-deficient aryl halides like this compound.
-
Mechanism: Dehalogenation typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[1]
-
Mitigation Strategies:
-
Choice of Base: Using a weaker or non-nucleophilic base can sometimes reduce the formation of Pd-H species.
-
Ligand Selection: The ligand can influence the relative rates of reductive elimination of the desired product versus the dehalogenated byproduct. Screening different ligands can be beneficial.[1]
-
Boronic Acid/Ester Quality: A slow transmetalation step can allow more time for competing side reactions. Using highly active and stable boronic acids or esters can promote a faster forward reaction, thus minimizing dehalogenation.[1]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can contribute to dehalogenation. Trying the reaction under anhydrous conditions with a soluble base might be a viable strategy.
-
Q3: Homocoupling of my boronic acid is a major issue. What are the causes and solutions?
A3: Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid.
-
Causes: The primary cause of homocoupling is the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid, often catalyzed by palladium.
-
Solutions:
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.
-
Q4: Can the fluorine atoms on the pyridine ring cause any specific issues?
A4: The two fluorine atoms at the 2- and 6-positions make the pyridine ring highly electron-deficient. This has several implications:
-
Enhanced Reactivity: The electron-withdrawing nature of the fluorine atoms activates the C-Br bond towards oxidative addition, which is generally favorable for the Suzuki coupling.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): The highly activated pyridine ring can be susceptible to nucleophilic attack, for instance, by hydroxide ions if a strong aqueous base is used at high temperatures. This could lead to the formation of hydroxypyridine byproducts. If this is suspected, using a non-nucleophilic base or anhydrous conditions may be necessary.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues with the Suzuki coupling of this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand | • Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos, or a pre-catalyst like XPhos Pd G3). • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base | • Screen a variety of bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often good starting points. • Ensure the base is finely powdered and dry. |
| Inappropriate Solvent | • Try different solvent systems, such as 1,4-dioxane/water, toluene/water, or DMF. • Ensure adequate solubility of all reactants. |
| Insufficient Temperature | • Increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 120 °C). • Consider using microwave heating to accelerate the reaction. |
| Oxygen Contamination | • Ensure all solvents are thoroughly degassed. • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Poor Quality Boronic Acid | • Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step |
| Dehalogenation (2,6-difluoropyridine) | • Formation of Pd-H species. | • Screen different bases (e.g., switch from a strong to a milder base). • Use a more active boronic acid/ester to accelerate transmetalation. • Consider anhydrous reaction conditions. |
| Homocoupling of Boronic Acid | • Presence of oxygen. | • Improve degassing of solvents and the reaction setup. • Use a Pd(0) catalyst source directly. |
| Protodeborylation | • Instability of the boronic acid. | • Use fresh boronic acid or a more stable boronate ester. • Minimize reaction time and temperature where possible. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions that have been successfully employed for the Suzuki coupling of related bromopyridine substrates. These should serve as a starting point for optimizing the reaction for this compound.
Table 1: Catalyst and Ligand Comparison
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | A common and effective system for electron-deficient heteroaryl halides. |
| Pd₂(dba)₃ | XPhos | 1-3 | Another highly active Buchwald ligand system. |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A classic catalyst, may be less effective for this substrate. |
| Pd(dppf)Cl₂ | dppf | 2-5 | Often reliable for a range of Suzuki couplings. |
Table 2: Base Comparison
| Base | Typical Equivalents | Solubility Notes |
| K₃PO₄ | 2-3 | Good performance, moderately soluble in aqueous mixtures. |
| Cs₂CO₃ | 2-3 | Highly effective, better solubility in organic solvents. |
| K₂CO₃ | 2-3 | A common and cost-effective choice, but may be less effective. |
| Na₂CO₃ | 2-3 | Another common carbonate base. |
Table 3: Solvent System Comparison
| Solvent System | Typical Ratio (v/v) | Temperature Range (°C) |
| 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 110 |
| Toluene / Water | 10:1 | 80 - 110 |
| DMF / Water | 10:1 | 80 - 120 |
| Anhydrous Toluene | N/A | 80 - 110 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 5:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, the base, the palladium precursor, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Functionalization of 3-Bromo-2,6-difluoropyridine
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) for the synthetic functionalization of 3-Bromo-2,6-difluoropyridine.
General Troubleshooting
Q1: My functionalization reaction (e.g., Suzuki, Buchwald-Hartwig) is not working or giving very low yields. What are the first things I should check?
A1: Low yields or reaction failure with this compound often stem from a few common issues. The electron-deficient nature of the pyridine ring and its ability to coordinate with metal catalysts present unique challenges.[1] Before extensive re-optimization, verify the following critical parameters:
-
Inert Atmosphere: The active Pd(0) species in many cross-coupling reactions is highly sensitive to oxygen. Ensure your reaction setup was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that an inert atmosphere is maintained throughout the reaction.[1] Catalyst deactivation is a primary cause of low conversion.
-
Reagent and Solvent Purity: Water is a common culprit in side reactions, particularly hydrodehalogenation. Ensure all reagents are pure and that solvents are anhydrous. Impurities in starting materials can act as catalyst poisons.[1][2]
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded during storage. Using a fresh batch or a reliable precatalyst can often resolve issues. For Buchwald-Hartwig reactions, using precatalysts is generally preferable as they provide cleaner formation of the active catalytic species.[3]
Suzuki-Miyaura Coupling: Troubleshooting Guide
Q1: I am observing a significant amount of 2,6-difluoropyridine as a byproduct in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
A1: The formation of 2,6-difluoropyridine is a result of a common side reaction called hydrodehalogenation (or protodebromination), where the bromine atom is replaced by a hydrogen atom.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the organoboron reagent.
Potential Causes and Solutions:
-
Hydride Source: The hydride can originate from solvents (e.g., alcohols), impurities in reagents, or the boronic acid itself.[1]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can facilitate this side reaction.[2]
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Sometimes, using a weaker base or different base/solvent combination can minimize this pathway.[2]
-
Ligand Choice: Screening different phosphine ligands can help identify a system that favors the desired cross-coupling over the undesired hydrodehalogenation.
Q2: My Suzuki coupling is sluggish, and I'm also seeing homocoupling of my boronic acid. How can I improve the reaction?
A2: Sluggish reactions can be due to suboptimal conditions, while homocoupling is often promoted by the presence of oxygen.[2]
Optimization Strategies:
-
Thorough Degassing: To prevent homocoupling, ensure the reaction mixture and solvents are rigorously degassed to remove any traces of oxygen.[2]
-
Temperature Adjustment: Gradually increasing the reaction temperature can improve a sluggish reaction rate. However, monitor for any potential degradation of your starting materials or products.[2]
-
Catalyst System Screening: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical.[1] For electron-deficient heteroaryl halides like this, sterically hindered and electron-rich phosphine ligands often give better results.
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling
This table summarizes common optimization parameters and their likely impact on the reaction of this compound with a generic arylboronic acid.
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Key Consideration |
| Catalyst/Ligand | Pd(PPh₃)₄ (2 mol%) | Low Conversion | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | High Conversion | Bulky, electron-rich ligands often accelerate reductive elimination. |
| Base | K₂CO₃ | Moderate Yield | Cs₂CO₃ or K₃PO₄ | Improved Yield | Stronger, non-nucleophilic bases can be more effective. |
| Solvent | Toluene | Sluggish Reaction | 1,4-Dioxane / H₂O (4:1) | Faster Reaction | Aqueous conditions can accelerate transmetalation but may increase hydrodehalogenation. |
| Atmosphere | Air (leak) | Homocoupling, Low Yield | Inert (Argon) | Clean reaction | Oxygen promotes boronic acid homocoupling and deactivates the Pd(0) catalyst.[2] |
Buchwald-Hartwig Amination: Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is failing. What are the most critical parameters for this substrate?
A1: The Buchwald-Hartwig amination is notoriously sensitive to the specific combination of substrate, amine, catalyst, ligand, and base.[3][4] For this compound, the key is finding a catalytic system that overcomes the substrate's electron-deficient nature.
Critical Parameters:
-
Ligand Selection: This is arguably the most important factor. Sterically hindered, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig ligand families) are typically required. A screening of different ligands is often necessary.[3]
-
Base Choice: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard. The choice of base can dramatically affect the outcome.[4]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used.[5]
Q2: I am attempting to couple a primary amine, but the main product is the hydrodehalogenated starting material. What should I do?
A2: Coupling primary amines can be challenging due to competitive hydrodehalogenation.[6] The N-H bond of the amine can sometimes interfere with the catalytic cycle.
Solutions:
-
Use a Specialized Ligand: Certain ligands have been specifically designed to facilitate the coupling of primary amines and reduce side reactions. For example, ligands like BrettPhos are designed for this purpose.[7]
-
Adjust Stoichiometry and Base: Ensure the base is strong enough and present in sufficient quantity (typically >2 equivalents). Sometimes, using the amine itself as a limiting reagent can help.
Lithiation and Grignard Formation: Troubleshooting Guide
Q1: I am trying to perform a halogen-metal exchange on this compound, but I get a complex mixture of products after quenching.
A1: Organolithium and Grignard reagents are highly reactive and require strict control of reaction conditions.[1][8]
Common Pitfalls and Solutions:
-
Temperature Control: These reactions must be performed at very low temperatures (e.g., -78 °C for lithiation) to prevent uncontrolled side reactions, such as reaction with the solvent or decomposition.[1][9]
-
Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents and reagents must be scrupulously anhydrous. Any trace of water will quench the organometallic intermediate.[10]
-
Grignard Initiation: Grignard reagent formation can be difficult to initiate.[8] Using freshly crushed magnesium turnings, a small crystal of iodine, or sonication can help start the reaction.
-
Wurtz Coupling: A common side reaction in Grignard formation is the Wurtz coupling, where the Grignard reagent reacts with another molecule of the starting halide.[11][12] This can sometimes be minimized by slow addition of the halide to the magnesium suspension.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.
Caption: Competing reaction pathways in a Suzuki-Miyaura cross-coupling reaction.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C). Monitor reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the tube and evacuate/backfill with an inert gas (3 cycles).
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up & Purification: After cooling, the reaction is typically quenched with water, extracted with an organic solvent, dried, and purified by column chromatography.
Protocol 3: General Procedure for Lithiation and Electrophilic Quench
-
Safety Note: Organolithium reagents like n-butyllithium are extremely reactive and pyrophoric. All manipulations must be performed by trained personnel under a strict inert atmosphere.
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.0-1.1 equiv.) dropwise while maintaining the temperature at -78 °C. Stir for the desired time (e.g., 30-60 minutes).
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) slowly at -78 °C.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[1]
-
Purification: Dry the organic layer, concentrate, and purify the product as needed (e.g., column chromatography, distillation, or recrystallization).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. schnyderchemsafety.com [schnyderchemsafety.com]
- 9. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-2,6-difluoropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-2,6-difluoropyridine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
Question 1: My compound appears to be decomposing on the silica gel column. What can I do to prevent this?
Answer: Decomposition on silica gel is a frequent issue with pyridine-containing molecules. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, which can lead to degradation.[1][2]
Possible Causes and Solutions:
-
Acidic Nature of Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.[1][2]
-
Solution 1: Neutralize the Silica Gel. Prepare a slurry of silica gel in your eluent containing a small amount (0.1-2%) of a basic modifier like triethylamine (NEt₃) or pyridine before packing the column.[1][2] This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. If neutralizing silica is not effective, consider using a less acidic stationary phase.[1][2] Good alternatives include:
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of decomposition.
-
Solution: Use Flash Chromatography. Employing flash chromatography with a shorter, wider column can reduce the contact time between your compound and the stationary phase.[2]
-
Question 2: I'm struggling to separate my desired product from closely related impurities during column chromatography. How can I improve the resolution?
Answer: Co-elution of impurities is a common challenge, especially with isomers or byproducts of similar polarity.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase: The chosen solvent system may not be selective enough to separate the components of your mixture.
-
Solution: Thorough TLC Analysis. Perform a thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems of differing polarities to identify the optimal conditions for separation.[1] A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4, with clear separation from impurities.[2]
-
-
Peak Tailing: The basic pyridine nitrogen can interact with acidic silanol groups on the silica, causing the compound's band to streak or "tail," leading to poor separation.[1]
-
Solution: Add a Basic Modifier. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent.[1] This suppresses the interaction with the silica surface, resulting in sharper peaks and better separation.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad bands that overlap, making separation impossible.
-
Solution: Reduce the Load. A general guideline is to use a ratio of at least 30:1 of silica gel to crude material by weight.[2]
-
-
Poor Sample Loading Technique: If the initial band of the sample is too wide, separation will be compromised.
-
Solution: Use Dry Loading. Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a free-flowing powder.[1] This powder can then be carefully loaded onto the top of the column, resulting in a much sharper starting band.[1]
-
Question 3: My product forms an oil or fails to crystallize during recrystallization. How can I induce crystal formation?
Answer: Pyridine derivatives can sometimes be challenging to crystallize due to their polarity and potentially high solubility in common solvents.[1]
Possible Causes and Solutions:
-
"Oiling Out": This occurs when the compound's solubility is exceeded at a temperature that is above its melting point.
-
Supersaturated Solution: The solution may be supersaturated and require a trigger to initiate the crystallization process.
-
Solution 1: Scratch the Flask. Gently scratch the inside of the flask below the surface of the liquid with a clean glass rod.[1][3] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[1]
-
Solution 2: Seed the Solution. Add a tiny, pure crystal of the desired product (a "seed crystal") to the cooled solution.[1][3] This provides a template for other molecules to crystallize upon.[3]
-
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solution: Use a Two-Solvent System. If a single suitable solvent cannot be found, a two-solvent system can be effective.[4] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. The solution is then gently heated until it becomes clear again and allowed to cool slowly.[4]
-
Question 4: My purified product is still colored. How can I remove colored impurities?
Answer: Persistent color often indicates the presence of highly conjugated or polymeric impurities.
Solution: Activated Charcoal Treatment. Colored impurities can frequently be removed by treating a solution of the crude product with activated charcoal.[1]
-
Procedure: Dissolve the crude product in a suitable hot solvent. Allow the solution to cool slightly, then add a small amount of activated charcoal. Caution: Never add charcoal to a boiling solution, as this can cause it to boil over violently.[1] Swirl the mixture for a few minutes, then remove the charcoal by hot gravity filtration. The desired product should remain in the colorless filtrate. Be aware that using too much charcoal can lead to a loss of your product due to adsorption.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
The two primary purification techniques for these compounds are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most common method, especially for purifying reaction mixtures containing multiple components. It involves separating compounds based on their differential adsorption to a stationary phase (like silica gel) as a liquid mobile phase (eluent) is passed through it.[1] A specific protocol for this compound involved purification by column chromatography on silica gel using a hexane and ethyl acetate solution as the eluent.[5]
-
Recrystallization: This technique is used to purify solids.[3] It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[6] An impure solid is dissolved in a minimal amount of a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[3][6]
Q2: What are the typical impurities I might encounter after synthesizing a this compound derivative?
Common impurities often stem from the starting materials and side reactions. For reactions involving this compound, potential impurities could include:
-
Unreacted starting materials.
-
Dehalogenated byproducts, where the bromine atom is replaced by hydrogen.[1]
-
Catalyst residues, for example, residual palladium from cross-coupling reactions.[1]
-
Byproducts from reactions with the solvent, such as methylthio-substituted pyridines if DMSO is used at high temperatures.[7]
Q3: How do I select the appropriate solvent system for column chromatography?
The best way to determine an effective solvent system is by using Thin Layer Chromatography (TLC).
-
Spot your crude reaction mixture onto a TLC plate.
-
Run several plates in different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).
-
The ideal solvent system will show good separation between the spot for your desired product and the spots for impurities.
-
For effective separation on a column, aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4.[2] If the Rf is too high (product runs with the solvent front), the mobile phase is too polar; if the Rf is too low (product stays at the baseline), the mobile phase is not polar enough.[2]
Q4: How can I improve the yield and quality of crystals during recrystallization?
-
Use the Minimum Amount of Hot Solvent: It is crucial to use only the minimum amount of hot solvent necessary to fully dissolve the solid.[6] Using too much solvent will reduce the recovery yield as more of your product will remain dissolved even after cooling.
-
Ensure Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature without being disturbed.[1] Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[3]
-
Use an Ice Bath for Maximum Yield: Once the flask has reached room temperature and crystal formation has slowed, placing it in an ice bath can help maximize the yield by further decreasing the solubility of your product.[1]
-
Perform Hot Filtration if Necessary: If there are insoluble impurities present in your crude material, they should be removed by filtering the hot solution before allowing it to cool.[1][6]
Data and Protocols
Quantitative Data Summary
The following table summarizes purification data from a representative synthesis of this compound.
| Compound | Starting Material | Purification Method | Eluent System | Yield | Physical Form | Reference |
| This compound | 2,6-dichloro-3-bromopyridine | Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate | 64% | Colorless Oil | [5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of a this compound derivative.
-
Solvent System Selection: Determine the optimal eluent system using TLC, aiming for a product Rf of ~0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent you will use.[2]
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[1]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][8]
-
-
Elution: Carefully add the eluent to the column. Apply gentle positive pressure (using a pump or inert gas) to begin eluting the compounds at a steady flow rate.[2]
-
Fraction Collection: Collect fractions in an array of test tubes.
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Recrystallization
This protocol outlines a general procedure for purifying a solid this compound derivative.
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring or swirling until the solid just dissolves.[1][3]
-
Hot Filtration (if needed): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.[1][6]
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow the solution to cool slowly to room temperature.[1][6] Crystals should begin to form.
-
Maximizing Yield: Once the flask has cooled to room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent and allow them to air-dry on the funnel.
Visualized Workflow
The following diagram illustrates a logical workflow for selecting a purification strategy for this compound derivatives.
Caption: Decision workflow for purifying this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 80392-79-6 [m.chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Sonogashira Reactions of 3-Bromo-2,6-difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yields of Sonogashira reactions involving 3-Bromo-2,6-difluoropyridine.
Troubleshooting Guide
Issue: Low or No Product Yield
Low or non-existent product yield is a common challenge in Sonogashira couplings, particularly with electron-deficient substrates like this compound. A systematic approach to troubleshooting is crucial for identifying the root cause.
dot
Caption: Troubleshooting workflow for low Sonogashira reaction yields.
| Potential Cause | Troubleshooting Steps |
| Reagent Quality and Reaction Conditions | - Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous. Moisture can deactivate the catalyst and interfere with the reaction.[1] - Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to unwanted side reactions like Glaser coupling.[1] - Reagent Purity: Use high-purity this compound, terminal alkyne, and other reagents. Impurities can poison the catalyst. |
| Catalyst System | - Catalyst Activity: Use fresh, high-quality palladium and copper catalysts. Consider using a more active palladium precursor or ligand. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands can be beneficial.[2][3] - Catalyst Loading: If low yield persists, a slight increase in catalyst loading may be necessary.[1] However, excessive catalyst can lead to side product formation. |
| Base | - Base Strength and Type: The choice of base is critical. Organic amines like triethylamine (Et3N) or diisopropylamine are commonly used.[4][5] For challenging substrates, stronger inorganic bases might be required.[6] Ensure the base is of high quality and used in sufficient quantity.[1] |
| Solvent | - Solvent Polarity: The solvent can significantly impact the reaction rate and yield.[6] While THF is commonly used, for less reactive substrates, more polar aprotic solvents like DMF may be beneficial.[7] However, strongly coordinating solvents like DMF can sometimes inhibit the reaction at lower temperatures.[7] |
| Reaction Temperature | - Temperature Optimization: Sonogashira couplings with aryl bromides often require heating.[7] If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 80-100 °C) can improve the rate of oxidative addition, which is often the rate-limiting step.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Sonogashira reaction with this compound?
The most critical parameters are the exclusion of oxygen and water from the reaction system, the choice of catalyst and ligand, the type and amount of base, and the reaction temperature. This compound is an electron-deficient substrate, which can make the oxidative addition step more challenging.[2]
Q2: My reaction is producing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?
The formation of Glaser product is typically due to the presence of oxygen. To minimize this side reaction:
-
Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]
-
Use thoroughly degassed solvents.[1]
-
Minimize the reaction time after the starting material has been consumed.[1]
-
Consider using a copper-free Sonogashira protocol if homocoupling remains a persistent issue.[3]
Q3: What is the recommended catalyst system for the Sonogashira coupling of this compound?
A common and effective catalyst system for similar substrates involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst, typically CuI.[1][8] The choice of phosphine ligand can also be crucial; bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst.[2]
Q4: Can I run the Sonogashira reaction of this compound without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are possible and can be advantageous in preventing alkyne homocoupling.[3] These protocols often require specific ligands and may necessitate higher reaction temperatures.
Q5: How does the reactivity of this compound compare to other aryl halides in Sonogashira reactions?
The reactivity of aryl halides in Sonogashira couplings generally follows the trend: I > Br > Cl.[4] As an aryl bromide, this compound is expected to be less reactive than the corresponding iodide but more reactive than the chloride. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bond.
Data Presentation: Reaction Conditions for a Structurally Similar Substrate
| Entry | Alkyne | Product Yield (%) |
| 1 | Phenylacetylene | 93 |
| 2 | 1-Hexyne | 85 |
| 3 | 3,3-Dimethyl-1-butyne | 90 |
| 4 | 4-Ethynylanisole | 90 |
General Reaction Conditions: [8]
-
Catalyst: Pd(PPh₃)₄ (0.15 equiv)
-
Co-catalyst: CuI (0.3 equiv)
-
Base: Et₃N
-
Solvent: THF/Et₃N (2:1 mixture)
-
Temperature: Room Temperature
-
Reaction Time: 16 hours
Experimental Protocols
Key Experimental Workflow
dot
Caption: General experimental workflow for Sonogashira cross-coupling reactions.
Detailed Protocol for Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine (Model Reaction) [8]
This protocol for a structurally similar compound can be adapted for this compound.
-
Reaction Setup: To a solution of 6-bromo-3-fluoro-2-cyanopyridine (1.1 equiv) in a degassed mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
Degassing: Degas the reaction mixture again for 5 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.0 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathway: Catalytic Cycle of the Sonogashira Reaction
dot
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. scirp.org [scirp.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Lithiation of 3-Bromo-2,6-difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 3-Bromo-2,6-difluoropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of this compound, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Lithiating Reagent | Titrate the organolithium reagent (e.g., n-BuLi, LDA) prior to use to determine its exact molarity. Old or improperly stored reagents can degrade. |
| Presence of Moisture or Oxygen | Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1] |
| Incorrect Reaction Temperature | Maintain a low temperature, typically -78 °C (dry ice/acetone bath), throughout the addition of the organolithium reagent and before the addition of the electrophile.[2][3][4][5][6] This is critical to prevent side reactions and decomposition of the lithiated intermediate. |
| Inefficient Metal-Halogen Exchange | Consider using a different organolithium reagent. While n-BuLi is common, s-BuLi or t-BuLi can be more effective for metal-halogen exchange.[2][7] For deprotonation, LDA is a common choice.[3][4][5][6] |
| Poor Quenching with Electrophile | Ensure the electrophile is pure and added at the appropriate temperature. Some electrophiles require addition at low temperatures, while others may need the reaction to warm slightly. |
| Protonation of the Lithiated Intermediate | If the desired product is the result of quenching with a proton source (e.g., water, methanol), ensure the quench is performed at low temperature to avoid warming the reaction mixture, which could lead to side reactions. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Steps |
| Competition between Metal-Halogen Exchange and Deprotonation | The choice of base is critical. n-BuLi or t-BuLi will favor metal-halogen exchange at the bromine position.[2][8] LDA is a strong, non-nucleophilic base that will favor deprotonation (ortho-lithiation).[3][4][5][6] The fluorine atoms direct deprotonation to the 3- or 5-position. Given the bromo-substituent, deprotonation at C4 is also a possibility. |
| Nucleophilic Addition of Organolithium to the Pyridine Ring | This is a known side reaction for pyridines.[9] Using a more sterically hindered base like t-BuLi or LDA can minimize this. Maintaining a very low temperature (-78 °C or lower) is also crucial. |
| Reaction with Solvent | At temperatures above -20 °C, organolithiums can react with ethereal solvents like THF.[7] Ensure the reaction is kept cold. |
| Formation of Pyridyne Intermediate | Elimination of LiF can lead to a pyridyne intermediate, which can then be trapped by various nucleophiles, leading to a mixture of products.[5] This is more likely if the reaction is allowed to warm. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Variable Reagent Quality | Always use high-purity starting materials and freshly titrated organolithium reagents. |
| Inconsistent Reaction Setup and Conditions | Standardize the experimental setup, including glassware, stirring speed, and the rate of addition of reagents. Even small variations can impact the outcome of these sensitive reactions. |
| Atmospheric Contamination | Ensure a good seal on all reaction vessels and maintain a positive pressure of inert gas. Use septa that have not been punctured multiple times. |
Frequently Asked Questions (FAQs)
Q1: Should I use n-BuLi, t-BuLi, or LDA for the lithiation of this compound?
A1: The choice of reagent depends on the desired outcome:
-
For metal-halogen exchange to generate 2,6-difluoro-3-lithiopyridine, n-BuLi or t-BuLi are the reagents of choice.[2][8] t-BuLi is more reactive and may give cleaner results.
-
For deprotonation (ortho-lithiation) , LDA (Lithium Diisopropylamide) is preferred as it is a strong, non-nucleophilic base that is less likely to undergo metal-halogen exchange or add to the pyridine ring.[3][4][5][6] The fluorine atoms will direct the deprotonation, likely to the C4 position.
Q2: What is the optimal temperature for this reaction?
A2: The reaction should be carried out at a low temperature, typically -78 °C (a dry ice/acetone bath).[2][3][4][5][6] This minimizes side reactions such as nucleophilic addition and reaction with the solvent, and it helps to ensure the stability of the highly reactive lithiated intermediate.
Q3: What are the most common side reactions?
A3: The most common side reactions include:
-
Nucleophilic addition of the organolithium reagent to the pyridine ring.[9]
-
Deprotonation at a position other than the desired one.
-
Reaction with the solvent (e.g., THF) if the temperature is not kept sufficiently low.[7]
-
Formation of a pyridyne intermediate upon warming, which can lead to a mixture of products.[5]
Q4: How can I confirm that the lithiation was successful before adding the electrophile?
A4: While direct analysis of the lithiated intermediate is challenging without specialized equipment (e.g., low-temperature NMR), a common method is to take a small aliquot of the reaction mixture and quench it with a simple electrophile like D₂O or an aldehyde. Subsequent analysis of this small-scale quench by GC-MS or LC-MS can confirm the formation of the desired deuterated or functionalized product.
Q5: What solvents are recommended for this reaction?
A5: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent.[3][4][5][6] Diethyl ether can also be used. It is crucial that the solvent is completely free of water and peroxides.
Experimental Protocols
Protocol 1: Metal-Halogen Exchange using n-Butyllithium
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (sufficient to make a 0.1-0.2 M solution) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.1 eq, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Add the desired electrophile (1.2 eq) slowly at -78 °C.
-
Warming and Workup: After the addition of the electrophile, continue stirring at -78 °C for another 1-2 hours before allowing the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Deprotonation (ortho-lithiation) using LDA
-
Preparation of LDA: To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 eq). Cool the solution to -78 °C. Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C to pre-form LDA.
-
Reaction Setup: In a separate oven-dried, three-necked round-bottom flask, add this compound (1.0 eq) and anhydrous THF. Cool this solution to -78 °C.
-
Addition of LDA: Slowly transfer the pre-formed LDA solution to the solution of this compound via cannula, maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching and Workup: Follow steps 6 and 7 from Protocol 1.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
preventing defluorination in reactions with 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 3-Bromo-2,6-difluoropyridine. The primary focus is on preventing the undesired side reaction of defluorination, a critical issue for maintaining the structural integrity of fluorinated pyridine intermediates in drug discovery and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant defluorination in my cross-coupling reaction with this compound. What are the likely causes?
Defluorination of this compound is a common challenge, often promoted by harsh reaction conditions. The primary causes include:
-
Strong Bases: Strong bases can promote the elimination of fluoride ions, either through a direct nucleophilic aromatic substitution (SNAr) type mechanism or by generating highly reactive intermediates.
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for the C-F bond cleavage, leading to an increased rate of defluorination.
-
Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is crucial. Some systems may favor side reactions over the desired cross-coupling. Bulky, electron-rich ligands are often preferred as they can accelerate the desired reductive elimination step, outcompeting the defluorination pathway.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the propensity for side reactions.
Q2: How can I minimize defluorination during a Suzuki-Miyaura coupling reaction?
To suppress defluorination in Suzuki-Miyaura couplings with this compound, consider the following strategies:
-
Choice of Base: Employ milder bases. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over strong hydroxide bases. Potassium phosphate (K₃PO₄) can also be an effective choice, particularly for nitrogen-containing heterocycles.
-
Catalyst and Ligand Selection: Utilize a palladium catalyst with a bulky, electron-rich phosphine ligand. Systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with ligands such as SPhos or XPhos have shown success in similar challenging couplings.
-
Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Often, temperatures between 80-100 °C are a good starting point, but further optimization may be necessary.
-
Anhydrous Conditions: While Suzuki reactions often use aqueous base solutions, for sensitive substrates like this compound, exploring anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) in the presence of trimethyl borate might be beneficial.
Q3: What are the best practices to avoid defluorination in a Buchwald-Hartwig amination?
Preventing defluorination in Buchwald-Hartwig aminations requires careful optimization of the reaction parameters:
-
Base Selection: Use a non-nucleophilic, sterically hindered base. Sodium tert-butoxide (NaOt-Bu) is a common choice, but its strength can sometimes lead to defluorination. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.
-
Catalyst and Ligand System: Employ a catalyst system known for its high activity and ability to promote C-N bond formation at lower temperatures. Pre-catalysts combined with bulky biarylphosphine ligands such as BrettPhos or RuPhos can be highly effective. The choice of ligand can significantly impact the rate-limiting step of the catalytic cycle and thus the propensity for side reactions.
-
Low Reaction Temperatures: If possible, conduct the reaction at room temperature or slightly elevated temperatures. The use of highly active catalyst systems can facilitate this.
-
Solvent Choice: Aprotic, non-polar solvents like toluene or dioxane are generally suitable.
Q4: I am considering a lithiation of this compound. What precautions should I take to prevent defluorination?
Lithiation of fluorinated pyridines is a powerful tool but requires stringent control to avoid side reactions:
-
Low Temperatures: It is critical to perform the lithium-halogen exchange at very low temperatures, typically -78 °C, to prevent the decomposition of the highly reactive pyridyllithium intermediate and subsequent defluorination.
-
Choice of Lithiating Agent: n-Butyllithium (n-BuLi) is a common choice for bromine-lithium exchange.
-
Rapid Trapping: The generated aryllithium species should be trapped with the desired electrophile at low temperatures as quickly as possible after its formation.
-
Anhydrous and Inert Conditions: All reagents and solvents must be strictly anhydrous, and the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium intermediate by moisture or oxygen.
Data Presentation: Comparative Performance of Bases in Suzuki-Miyaura Coupling
While specific comparative data for this compound is scarce in the literature, the following table provides a general guide to the performance of different bases in Suzuki-Miyaura reactions of aryl bromides, which can serve as a starting point for optimization.
| Base | Typical Substrates | General Yield Range (%) | Notes |
| Na₂CO₃ | Aryl bromides, Aryl chlorides | 85-98% | A widely used and effective base. |
| K₂CO₃ | Aryl bromides, Aryl chlorides | 80-95% | Another common and effective choice. |
| Cs₂CO₃ | Sterically hindered substrates, Aryl chlorides | 90-99% | Often provides superior results for challenging couplings due to the "cesium effect". |
| K₃PO₄ | Nitrogen-containing heterocycles, Aryl bromides | 90-99% | A strong, non-nucleophilic base that is often effective for sensitive substrates. |
| KF | Aryl bromides | Moderate to High | Fluoride ions can play a role in activating the boronic acid. |
| NaOH/KOH | Aryl bromides | 70-90% | Strong bases that can lead to side reactions like defluorination in sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (start with 80 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the phosphine ligand (if not using a precatalyst, 2-6 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (start with room temperature and gradually increase if no reaction is observed, e.g., to 80-100 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Protocol 3: General Procedure for Lithiation and Trapping of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Trapping: Add a solution of the desired electrophile (1.1-1.5 equiv.) in anhydrous THF dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or distillation.
Visualizations
Below are diagrams illustrating the key concepts and workflows discussed in this guide.
Caption: Troubleshooting workflow for addressing defluorination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 3-Bromo-2,6-difluoropyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-Bromo-2,6-difluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific transformation. The amination of this electron-deficient heteroaryl halide presents unique challenges, and this guide offers detailed insights to facilitate successful catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
The primary challenges stem from the electronic nature of the substrate. The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Careful selection of a sterically hindered and electron-rich ligand is crucial to shield the palladium center and promote the desired catalytic cycle.
Q2: Which palladium precursor is best for this reaction?
Both Pd(0) and Pd(II) precursors can be effective. Commonly used Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂ require an in-situ reduction to the active Pd(0) species.[1] Pd(0) sources like Pd₂(dba)₃ are also widely used.[1] The choice of precursor is often less critical than the choice of ligand, but pre-catalysts where the ligand is already coordinated to the palladium can sometimes offer improved reactivity and reproducibility.
Q3: What type of ligand is most suitable for the amination of this compound?
Bulky, electron-rich phosphine ligands are generally the most effective for this type of transformation.[2] Ligands from the Buchwald and Hartwig groups, such as XPhos, RuPhos, and BrettPhos, are excellent starting points for screening.[2] These ligands possess the necessary steric bulk to prevent catalyst dimerization and pyridine coordination, while their electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Q4: What is the best base to use for this reaction?
Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice and is known to promote high reaction rates.[4] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, particularly when the amine substrate is sensitive to alkoxide bases.[4] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, though this may require higher reaction temperatures and longer reaction times.
Q5: What are the recommended solvents and reaction temperatures?
Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[4] The reaction temperature typically ranges from 80-110 °C.[5] Optimization of the temperature is often necessary, as higher temperatures can sometimes lead to catalyst decomposition.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Ensure an inert atmosphere (argon or nitrogen) was maintained throughout the reaction setup. Use freshly opened and properly stored catalyst, ligand, and base. Degas the solvent prior to use. |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos. The electronic and steric properties of the ligand are critical for this substrate. |
| Incorrect Base | If using a weaker base like K₃PO₄, consider switching to a stronger base such as NaOtBu or LHMDS. Ensure the base is fully dissolved or well-suspended in the reaction mixture. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and any signs of catalyst decomposition (e.g., formation of palladium black). |
Issue 2: Formation of Side Products
| Possible Cause | Recommended Solution |
| Hydrodehalogenation | This side reaction, where the bromine is replaced by hydrogen, can compete with the desired amination. Using a more sterically hindered ligand can sometimes suppress this pathway. Lowering the reaction temperature may also be beneficial. |
| Reaction with Fluorine | While less common, nucleophilic aromatic substitution of one of the fluorine atoms is a potential side reaction, especially with highly nucleophilic amines. Careful monitoring of the reaction profile by LC-MS can help identify such byproducts. Adjusting the catalyst system may be necessary to favor the C-N coupling. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Reduce the reaction temperature. While heat is necessary, excessive temperatures can lead to the thermal decomposition of the palladium catalyst. |
| Presence of Oxygen | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Oxygen can oxidize the Pd(0) catalyst, leading to its deactivation and precipitation. |
Data Presentation: Catalyst System Performance
The following tables summarize typical starting conditions for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. Yields are illustrative and will vary depending on the specific amine and optimized conditions.
Table 1: Amination with Primary Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 16 | 78 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 65 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90 | 8 | 92 |
| 2 | N-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | 75 |
| 3 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.5) | Toluene | 100 | 12 | 88 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add this compound (1.0 equivalent) to the Schlenk tube.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe, followed by the amine (1.2 equivalents).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst selection workflow for the amination of this compound.
Caption: Troubleshooting decision tree for low conversion issues.
Caption: Potential issues affecting the catalytic cycle.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Regioselectivity in Substitutions on 3-Bromo-2,6-difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,6-difluoropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic aromatic substitution (SNAr) reactions of this compound?
A1: The regioselectivity of SNAr reactions on this compound is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects : The fluorine atoms are strongly electron-withdrawing, activating the pyridine ring for nucleophilic attack. In SNAr reactions, fluoride is generally a better leaving group than bromide. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored at the more electron-deficient carbon. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex more effectively.
-
Steric Hindrance : The bromine atom at the 3-position provides significant steric hindrance. Nucleophilic attack at the C2 position is sterically more hindered than at the C6 position. Consequently, nucleophiles will preferentially attack the C6 position, unless the nucleophile itself is very small or other directing effects are at play.
Q2: Which position (C2 or C6) is generally more reactive towards nucleophiles in this compound?
A2: The C6 position is generally more reactive towards most nucleophiles. This is due to the steric bulk of the bromine atom at the 3-position, which hinders the approach of the nucleophile to the adjacent C2 position. Therefore, substitution of the fluorine at C6 is the kinetically favored pathway.
Q3: Can I achieve selective substitution at the C2 position?
A3: Achieving selective substitution at the C2 position is challenging due to steric hindrance from the adjacent bromine atom. However, it may be possible under certain conditions:
-
Use of Small Nucleophiles : Very small nucleophiles (e.g., ammonia, small primary amines) might show a slight increase in C2 selectivity compared to bulkier nucleophiles.
-
Directed Metalation : In some cases, ortho-directing groups can be used to facilitate metalation at a specific position, followed by reaction with an electrophile. However, for nucleophilic substitution, this is less common.
-
Catalyst Control : In some palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the regioselectivity, although this is more common for differentiating between different halogens rather than two identical leaving groups at different positions.
Q4: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which position is more reactive, the C-Br bond or the C-F bonds?
A4: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bonds. The relative reactivity of aryl halides in oxidative addition to a palladium(0) center follows the order: I > Br > Cl >> F. Therefore, reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination will selectively occur at the C3-Br position, leaving the C-F bonds intact.[1]
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Formation of a mixture of 2-substituted and 6-substituted products.
-
Difficulty in separating the regioisomers.
Possible Causes & Solutions:
| Cause | Solution |
| Bulky Nucleophile | While steric hindrance from the 3-bromo group generally directs substitution to the C6 position, a very bulky nucleophile might still show some reactivity at the C2 position, or the reaction may be very slow. Consider using a less sterically demanding nucleophile if possible. |
| High Reaction Temperature | Higher temperatures can sometimes overcome the kinetic barrier for the less favored pathway, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
| Solvent Effects | The polarity and hydrogen-bonding ability of the solvent can influence the stability of the intermediates and transition states. For instance, in some dihalopyridine systems, the ability of the solvent to act as a hydrogen-bond acceptor can alter regioselectivity. Experiment with a range of solvents (e.g., polar aprotic like DMF, DMSO, or less polar solvents like THF, Dioxane). |
Problem 2: Low Yield in Palladium-Catalyzed Cross-Coupling at the C3-Position
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of side products (e.g., hydrodehalogenation).
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Inactivity | The choice of palladium catalyst and ligand is crucial. For Suzuki and Sonogashira reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points. For Buchwald-Hartwig amination, specialized phosphine ligands (e.g., XPhos, SPhos) are often required. Ensure the catalyst and ligand are appropriate for the specific transformation and are not degraded. |
| Inappropriate Base | The base plays a critical role in the catalytic cycle. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used.[2] For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically employed in conjunction with a copper(I) co-catalyst.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.[4][5] Optimize the base and its stoichiometry. |
| Reaction Conditions | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. The reaction temperature and time should also be optimized. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine (Favoring C6-Substitution)
This protocol provides a general procedure for the SNAr of this compound with a secondary amine, where substitution is expected to occur preferentially at the C6 position.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the secondary amine (1.1 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-3-bromo-2-fluoropyridine derivative.
Expected Outcome: The major product will be the C6-substituted isomer due to the steric hindrance of the 3-bromo group.
Protocol 2: Palladium-Catalyzed Suzuki Coupling at the C3-Position
This protocol describes a typical Suzuki coupling reaction to form a C-C bond at the C3 position.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add the toluene/ethanol/water solvent mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-aryl-2,6-difluoropyridine.
Visualizations
References
Technical Support Center: Scale-Up of Reactions Involving 3-Bromo-2,6-difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 3-Bromo-2,6-difluoropyridine.
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion in Suzuki-Miyaura Coupling
Symptoms: In-process control (e.g., HPLC, UPLC) shows a significant amount of unreacted this compound or the boronic acid/ester starting material, even after extended reaction times.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure rigorous degassing of solvents, reagents, and the reactor. On scale-up, sparging with an inert gas like nitrogen or argon for an extended period is crucial. Consider using a robust pre-catalyst that is less sensitive to air and moisture. |
| Poor Catalyst/Ligand Selection | For electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective. If using a standard ligand like PPh₃ yields poor results, screen a panel of specialized ligands. |
| Inappropriate Base | The choice of base is critical. Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For base-sensitive substrates, a milder base like KF may be preferable. On a large scale, the physical form of the base can impact stirrability; consider using a finely powdered or spray-dried base. |
| Suboptimal Solvent System | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. Ensure the solvent system provides adequate solubility for all components at the reaction temperature. On scale-up, poor mixing can lead to localized concentration gradients; ensure efficient agitation. |
| Low Reaction Temperature | While many Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C), the optimal temperature can be substrate-dependent. If the reaction is sluggish, a controlled increase in temperature may be beneficial. However, be mindful of potential impurity formation at higher temperatures. |
Issue 2: Formation of Significant Impurities in Buchwald-Hartwig Amination
Symptoms: The product is contaminated with byproducts such as homocoupled amines, dehalogenated starting material, or other unidentified impurities.
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is inactive. Ensure the reaction temperature is not excessively high. The choice of a robust ligand can also improve catalyst stability. |
| Side Reactions of the Base | Strong bases like sodium tert-butoxide (NaOtBu) can be aggressive and may not be compatible with all functional groups. If side reactions are observed, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄. |
| Presence of Oxygen | Oxygen can promote the homocoupling of the amine starting material. As with Suzuki coupling, ensure the reaction is performed under a strictly inert atmosphere. |
| Substrate or Reagent Instability | The amine or this compound may be unstable under the reaction conditions. Consider lowering the reaction temperature and extending the reaction time. |
| Incomplete Reaction | Unreacted starting materials can complicate purification. If the reaction has stalled, refer to the troubleshooting guide for low conversion. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound on a large scale?
A1: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1] On a large scale, it is crucial to handle this compound in a well-ventilated area, preferably within a closed system, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2] Ensure that emergency eyewash stations and safety showers are readily accessible.
Q2: How does the choice of palladium catalyst and ligand impact the scale-up of Suzuki and Buchwald-Hartwig reactions with this compound?
A2: The catalyst and ligand system is critical for a successful scale-up. For electron-deficient substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos often provide better results than less electron-rich ligands like triphenylphosphine. The use of pre-formed palladium catalysts can also be advantageous for consistency and ease of handling on a larger scale.
Q3: What are the common side reactions to watch for during the scale-up of Suzuki-Miyaura coupling with this compound?
A3: Common side reactions include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be more prevalent with certain bases and at higher temperatures.
-
Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom.
Q4: Are there specific considerations for solvent selection when scaling up these reactions?
A4: Yes. The solvent must be able to dissolve all reactants to a reasonable extent. On a large scale, poor solubility can lead to issues with mixing and heat transfer. The solvent should also have a boiling point that is appropriate for the desired reaction temperature and be easily removable during work-up. Common solvents for these reactions include 1,4-dioxane, toluene, and THF, often with the addition of water for Suzuki couplings.
Q5: How can I minimize residual palladium in my final product on a large scale?
A5: Minimizing residual palladium is a common challenge in pharmaceutical manufacturing. Strategies include:
-
Using a lower catalyst loading: Optimize the reaction to use the minimum amount of catalyst necessary.
-
Post-reaction scavenging: Treat the reaction mixture with a palladium scavenger, such as activated carbon or a thiol-functionalized resin.
-
Crystallization: Effective crystallization of the product can significantly reduce palladium levels.
-
Extraction: Aqueous washes with reagents like cysteine or sodium bisulfite can help remove palladium.
Quantitative Data
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Lab Scale (Exemplary) | Pilot Scale (Considerations) |
| Aryl Bromide | 1.0 equiv | 1.0 equiv |
| Boronic Acid/Ester | 1.1 - 1.5 equiv | 1.1 - 1.3 equiv |
| Palladium Catalyst | 1 - 5 mol% | 0.1 - 1 mol% |
| Ligand | 1.1 - 1.5 x Pd | 1.1 - 1.5 x Pd |
| Base | 2.0 - 3.0 equiv | 2.0 - 2.5 equiv |
| Solvent | Dioxane/Water (4:1) | Toluene/Water or 2-MeTHF/Water |
| Temperature | 80 - 110 °C | 70 - 100 °C |
| Reaction Time | 2 - 24 h | 4 - 16 h |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Lab Scale (Exemplary) | Pilot Scale (Considerations) |
| Aryl Bromide | 1.0 equiv | 1.0 equiv |
| Amine | 1.1 - 1.5 equiv | 1.1 - 1.3 equiv |
| Palladium Catalyst | 1 - 3 mol% | 0.5 - 1.5 mol% |
| Ligand | 1.1 - 1.5 x Pd | 1.1 - 1.5 x Pd |
| Base | 1.5 - 2.5 equiv | 1.5 - 2.0 equiv |
| Solvent | Toluene or Dioxane | Toluene or 2-MeTHF |
| Temperature | 90 - 120 °C | 80 - 110 °C |
| Reaction Time | 4 - 24 h | 6 - 18 h |
Experimental Protocols
General Protocol for Scale-Up of Suzuki-Miyaura Coupling
-
Reactor Setup: Charge a suitably sized reactor with this compound (1.0 equiv) and the arylboronic acid or ester (1.1-1.3 equiv).
-
Inerting: Seal the reactor and purge with nitrogen or argon. Perform several vacuum/inert gas cycles to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., toluene) to the reactor. Begin agitation.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0-2.5 equiv) as a solid or as a degassed aqueous solution. If adding an aqueous solution, do so at a controlled rate.
-
Catalyst Charge: In a separate glovebox or inerted vessel, prepare a solution of the palladium pre-catalyst (0.1-1 mol%) and ligand in a small amount of degassed solvent. Transfer this catalyst solution to the reactor via a pressure-equalized addition funnel or a pump.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 70-100 °C) and monitor the progress by a suitable in-process control method.
-
Work-up: Upon completion, cool the reaction mixture. If a biphasic system was used, separate the layers. The organic layer may be washed with water and brine.
-
Purification: Concentrate the organic layer and purify the product, typically by crystallization or chromatography.
General Protocol for Scale-Up of Buchwald-Hartwig Amination
-
Reactor Setup: Charge a reactor with the palladium pre-catalyst (0.5-1.5 mol%), the ligand, and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv).
-
Inerting: Seal and inert the reactor as described for the Suzuki coupling.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene), followed by the amine (1.1-1.3 equiv) and then this compound (1.0 equiv). The order of addition can be critical and should be optimized at the lab scale.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor for completion.
-
Work-up: Cool the reaction mixture and quench with water or a suitable aqueous solution. Filter off any solids if necessary.
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, and then purify the product by crystallization or chromatography.
Visualizations
Caption: General workflow for a scale-up Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low conversion in Suzuki-Miyaura coupling.
References
Technical Support Center: Troubleshooting Byproduct Formation in 3-Bromo-2,6-difluoropyridine Synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2,6-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for the synthesis of this compound:
-
Direct Bromination of 2,6-difluoropyridine: This involves the electrophilic substitution of a hydrogen atom with a bromine atom on the 2,6-difluoropyridine ring.
-
Halogen Exchange (Fluorination) of 3-Bromo-2,6-dichloropyridine: This nucleophilic aromatic substitution reaction replaces the chlorine atoms with fluorine atoms.
Q2: I am observing significant byproduct formation. What are the general troubleshooting steps?
A systematic approach is crucial for identifying and resolving the source of byproducts. The following workflow can guide your troubleshooting process:
Caption: A logical workflow for troubleshooting byproduct formation.
Troubleshooting Guide: Direct Bromination of 2,6-difluoropyridine
Direct bromination of 2,6-difluoropyridine can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions that can lead to a lack of selectivity and the formation of multiple byproducts.
Common Byproducts and Diagnostic Observations:
| Byproduct Class | Potential Structures | Typical Observation in GC-MS or NMR |
| Over-bromination | 3,5-Dibromo-2,6-difluoropyridine | Molecular ion peak higher than the product by the mass of a bromine atom minus a hydrogen atom. Additional signals in the aromatic region of the NMR. |
| Isomeric Byproducts | 4-Bromo-2,6-difluoropyridine | Peaks with the same mass as the product but different retention times in GC. Distinct NMR spectral pattern. |
| Degradation Products | Complex mixture | Multiple unidentified peaks in the chromatogram. Broad or noisy signals in the NMR. |
Question: My bromination of 2,6-difluoropyridine is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the desired 3-bromo isomer?
Answer:
Controlling the regioselectivity of pyridine bromination is key. The electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring, making electrophilic substitution difficult and often requiring harsh conditions which can lead to over-bromination.
Troubleshooting Strategies:
-
Reaction Temperature: High temperatures can lead to a decrease in selectivity. It is crucial to carefully control the reaction temperature. Forcing conditions (greater than 300°C) are often required for the bromination of pyridines, which can lead to a mixture of products.[1]
-
Brominating Agent: The choice of brominating agent can significantly impact selectivity.
-
Br₂ with Oleum (fuming sulfuric acid): This is a classic method for brominating pyridines. However, it is highly corrosive and can lead to undesired side reactions.
-
N-Bromosuccinimide (NBS): Often used as a milder source of electrophilic bromine. The use of NBS in combination with a strong acid can improve selectivity.
-
-
Directing Groups: The introduction of a directing group can control the position of bromination. For meta-bromination, an amino group can be introduced and later removed.[1]
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-bromination. Monitor the reaction progress by GC or TLC to determine the optimal reaction time.
Quantitative Data on Bromination Conditions (Illustrative):
| Brominating Agent | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Dibromo Byproduct (%) |
| Br₂ / Oleum | 120-140 | 6 | ~40-50 | ~10-20 |
| NBS / H₂SO₄ | 80-100 | 8 | ~55-65 | ~5-10 |
| Electrochemical (Br⁻ source) | Room Temp | 4 | Up to 93 (with directing group) | <5 |
Note: These are representative values and can vary based on specific reaction conditions.
Troubleshooting Guide: Fluorination of 3-Bromo-2,6-dichloropyridine
This halogen exchange (Halex) reaction is a common and often higher-yielding route to this compound. However, byproduct formation can still occur.
Common Byproducts and Diagnostic Observations:
| Byproduct Class | Potential Structures | Typical Observation in GC-MS or NMR |
| Incomplete Fluorination | 3-Bromo-2-chloro-6-fluoropyridine, 3-Bromo-6-chloro-2-fluoropyridine | Molecular ion peaks corresponding to the replacement of only one chlorine atom. |
| Solvent-Derived Byproducts | e.g., Methylthio-substituted pyridines (if DMSO is used at high temperatures) | Unexpected peaks in the chromatogram. NMR signals that do not correspond to pyridine derivatives.[2] |
| Starting Material | 3-Bromo-2,6-dichloropyridine | Peak corresponding to the starting material in the chromatogram. |
Question: My fluorination reaction is incomplete, leaving significant amounts of mono-fluorinated byproducts and unreacted starting material. How can I drive the reaction to completion?
Answer:
Incomplete fluorination is a common issue in Halex reactions. Several factors can influence the efficiency of the fluorine for chlorine exchange.
Troubleshooting Strategies:
-
Fluorinating Agent and Stoichiometry:
-
Cesium Fluoride (CsF): Generally more reactive than potassium fluoride (KF) and is often the reagent of choice.
-
Stoichiometry: Using a sufficient excess of the fluoride source (e.g., 4 equivalents) can help drive the reaction to completion.[1]
-
-
Reaction Temperature and Time:
-
Temperature: A common temperature for this reaction is around 80°C in DMSO.[1] Increasing the temperature can enhance the reaction rate, but may also lead to the formation of solvent-derived byproducts, especially with DMSO at temperatures above 180°C.[2]
-
Time: A typical reaction time is around 8 hours.[1] Monitoring the reaction by GC or TLC is essential to determine the point of maximum conversion.
-
-
Solvent:
-
Aprotic Polar Solvents: Solvents like DMSO, DMF, or sulfolane are typically used to solubilize the fluoride salt and facilitate the nucleophilic substitution. The choice of solvent can influence the reaction rate and byproduct profile.
-
Anhydrous Conditions: The presence of water can reduce the reactivity of the fluoride anion. Ensure that the reagents and solvent are anhydrous.
-
Quantitative Data on Fluorination Conditions:
| Fluoride Source | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Incomplete Fluorination (%) |
| CsF (4 eq) | DMSO | 80 | 8 | 64[1] | <10 |
| KF (excess) | Sulfolane | 150-180 | 12 | ~50-60 | ~15-25 |
| NMe₄F (2 eq) | DMF | Room Temp | 24 | (for 2,6-dichloropyridine)[3] | Varies |
Note: These are representative values and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fluorination [1]
Materials:
-
3-Bromo-2,6-dichloropyridine
-
Cesium Fluoride (CsF)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Water
-
Saturated Saline Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a solution of 3-Bromo-2,6-dichloropyridine (1.0 eq) in DMSO, add cesium fluoride (4.0 eq) at room temperature.
-
Stir the reaction mixture at 80°C for 8 hours.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Separate the organic layer and wash sequentially with water and saturated saline.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford this compound.
Caption: Experimental workflow for the fluorination synthesis route.
Purification Strategies
Question: I have a mixture of my desired product and byproducts. What is the best way to purify this compound?
Answer:
Column chromatography is the most common method for purifying this compound from its byproducts.
General Column Chromatography Protocol:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is effective. A gradient of ethyl acetate in hexane is commonly employed. Start with a low polarity (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity to elute the components. The desired product is moderately polar and should elute after non-polar impurities.
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Troubleshooting Purification:
-
Co-elution of Product and Impurities: If byproducts have similar polarity to the product, separation can be difficult.
-
Solution: Try a different solvent system (e.g., dichloromethane/hexane) or a different stationary phase (e.g., alumina).
-
-
Product Loss on the Column: Highly polar compounds can sometimes adhere strongly to the silica gel.
-
Solution: Ensure the eluent polarity is increased sufficiently to elute the product. Adding a small amount of a more polar solvent like methanol to the eluent system at the end can help wash out any remaining product.
-
This technical support guide provides a starting point for troubleshooting byproduct formation in the synthesis of this compound. For more complex issues, further investigation and consultation of detailed chemical literature are recommended.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-2,6-difluoropyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted halopyridines is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of the reactivity of 3-Bromo-2,6-difluoropyridine against other common halopyridines in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The reactivity of halopyridines in these transformations is primarily governed by the nature of the halogen atom and the electronic environment of the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-X bond towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the presence of two strongly electron-withdrawing fluorine atoms at the 2- and 6-positions of this compound is expected to significantly influence its reactivity profile.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the halopyridine in this reaction is influenced by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.
General Reactivity Trend: 3-Iodopyridine > 3-Bromopyridine ≈ This compound > 3-Chloropyridine
The presence of the two fluorine atoms in this compound enhances the electrophilicity of the pyridine ring, making the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This increased reactivity can lead to higher yields and faster reaction times compared to simple 3-bromopyridine under similar conditions.
Table 1: Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling
| Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/H₂O | 110 | 16 | 85[2] |
| 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 78 |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 4 | 92 |
Note: Data for this compound is representative based on typical conditions for activated aryl bromides. Other data points are sourced from literature and may have been generated under different specific conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
To a reaction vessel are added this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent mixture, typically dioxane and water (4:1), is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.). The mixture is then heated to 80-100 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity of the halopyridine is a key factor in the efficiency of this C-N bond formation.
General Reactivity Trend: 3-Iodopyridine > 3-Bromopyridine ≈ This compound > 3-Chloropyridine
Similar to the Suzuki coupling, the electron-withdrawing fluorine atoms in this compound are expected to accelerate the rate-determining oxidative addition step, making it more reactive than its non-fluorinated counterpart.
Table 2: Comparison of Halopyridine Reactivity in Buchwald-Hartwig Amination
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | High |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 4 | 99[3] |
| 3-Chloropyridine | Morpholine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 85 |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | - | 55-98[4] |
Note: Data for this compound is predictive based on general reactivity principles. Other data points are sourced from literature and may have been generated under different specific conditions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), ligand (e.g., Xantphos, 0.08 equiv.), and base (e.g., Cs₂CO₃, 1.4 equiv.) are combined. This compound (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by the anhydrous, degassed solvent (e.g., dioxane). The reaction mixture is heated to the desired temperature (typically 90-110 °C) and stirred until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired N-arylpyridine.[3]
The Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes. The reactivity of halopyridines in this reaction follows the established trend.
General Reactivity Trend: 3-Iodopyridine > 3-Bromopyridine > This compound > 3-Chloropyridine
While the electron-withdrawing fluorine atoms increase the electrophilicity of the pyridine ring, in the case of Sonogashira coupling, this effect might be counteracted by potential coordination of the pyridine nitrogen to the copper co-catalyst, which could modulate the overall reactivity. However, it is still expected to be more reactive than the corresponding chloropyridine. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally similar compound, demonstrated high yields, suggesting that this compound would also be a suitable substrate.[5]
Table 3: Comparison of Halopyridine Reactivity in Sonogashira Coupling
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 65 | 16 | Good |
| 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)ethyne | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | 92[5] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Acetonitrile | 80 | 8 | 85[6] |
| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 25 | 2 | 95 |
Note: Data for this compound is predictive. Other data points are sourced from literature and may have been generated under different specific conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as THF, are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.). A base, typically an amine like triethylamine (2.0-3.0 equiv.), is then added. The terminal alkyne (1.1 equiv.) is added dropwise, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The reaction is then quenched with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5]
Conclusion
This compound emerges as a highly versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing fluorine atoms generally enhances its reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to its non-fluorinated analog, 3-bromopyridine. While its reactivity in Sonogashira coupling is also substantial, it is part of a more nuanced reactivity landscape. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this compound for the synthesis of novel and complex molecular architectures.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. depts.washington.edu [depts.washington.edu]
A Comparative Guide to the NMR Analysis of 3-Bromo-2,6-difluoropyridine Reaction Products
Introduction
3-Bromo-2,6-difluoropyridine is a versatile heterocyclic building block widely employed in the synthesis of novel compounds within the pharmaceutical, agrochemical, and materials science sectors. Its three distinct reactive sites—a labile carbon-bromine bond and two activated carbon-fluorine bonds—allow for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are particularly effective for selective functionalization at the C-Br bond. Accurate characterization of the resulting products is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of ¹H and ¹⁹F NMR, serves as an indispensable tool for unambiguous structure elucidation.
This guide provides a comparative analysis of the reaction products of this compound undergoing two common palladium-catalyzed cross-coupling reactions: a Suzuki coupling with phenylboronic acid and a Buchwald-Hartwig amination with morpholine. We present detailed experimental protocols and a comprehensive comparison of the ¹H and ¹⁹F NMR data to illustrate how these techniques can be used to confirm the selective substitution at the C-3 position and differentiate between the respective products.
Reaction Pathways: Selective C-Br Bond Functionalization
Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming new carbon-carbon and carbon-nitrogen bonds by selectively targeting the carbon-bromine bond of this compound, leaving the more robust C-F bonds intact.[1][2]
-
Suzuki Coupling Reaction: This reaction creates a new carbon-carbon bond by coupling an organoboron species with an organohalide.[3] Reacting this compound with phenylboronic acid yields 2,6-difluoro-3-phenylpyridine (Product A).
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[4] The reaction with morpholine produces 4-(2,6-difluoropyridin-3-yl)morpholine (Product B).
The workflow for the synthesis and analysis of these products is outlined below.
Experimental Protocols
1. General Procedure for Suzuki Coupling (Product A)
To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, potassium carbonate (2.0 eq) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,6-difluoro-3-phenylpyridine.
2. General Procedure for Buchwald-Hartwig Amination (Product B)
In an oven-dried Schlenk tube, palladium(II) acetate (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) are combined. The tube is evacuated and backfilled with argon. This compound (1.0 eq), morpholine (1.2 eq), and anhydrous toluene are added via syringe.[4] The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford 4-(2,6-difluoropyridin-3-yl)morpholine.[4]
3. NMR Sample Preparation
Approximately 5-10 mg of the purified sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz spectrometer. ¹H NMR chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). ¹⁹F NMR chemical shifts are referenced to an external standard of CFCl₃ (0 ppm).[5]
Comparative NMR Data Analysis
The following tables summarize the characteristic ¹H and ¹⁹F NMR spectral data for the starting material and the two reaction products. The changes in the spectra provide clear evidence of the successful substitutions.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| Starting Material | 8.05 | ddd | J = 8.4, 7.0, 1.0 | 1H | H-4 |
| 6.81 | dd | J = 8.4, 3.0 | 1H | H-5 | |
| Product A (Suzuki) | 8.10 | ddd | J = 8.5, 7.5, 1.0 | 1H | H-4 |
| 7.55-7.40 | m | - | 5H | Phenyl-H | |
| 6.95 | dd | J = 8.5, 3.1 | 1H | H-5 | |
| Product B (Buchwald-Hartwig) | 7.45 | ddd | J = 8.2, 7.2, 1.0 | 1H | H-4 |
| 6.70 | dd | J = 8.2, 3.2 | 1H | H-5 | |
| 3.85 | t | J = 4.8 | 4H | O-(CH₂)₂ | |
| 3.20 | t | J = 4.8 | 4H | N-(CH₂)₂ |
Table 2: ¹⁹F NMR Data Comparison (376 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| Starting Material | -63.8 | d | J = 7.0 | F-2 |
| -69.3 | d | J = 3.0 | F-6 | |
| Product A (Suzuki) | -65.2 | d | J = 7.5 | F-2 |
| -70.1 | d | J = 3.1 | F-6 | |
| Product B (Buchwald-Hartwig) | -68.9 | d | J = 7.2 | F-2 |
| -72.5 | d | J = 3.2 | F-6 |
Interpretation of NMR Data
-
¹H NMR Analysis: In both reactions, the successful substitution at the C-3 position is confirmed by the disappearance of the signal corresponding to the bromine-bearing carbon's environment and the appearance of new signals. For Product A, a multiplet between 7.40-7.55 ppm integrating to 5 protons confirms the addition of the phenyl group.[6] For Product B, two new triplets appear at 3.85 and 3.20 ppm, each integrating to 4 protons, which are characteristic of the morpholine ring protons.[4] The chemical shifts and coupling patterns of the remaining pyridine protons (H-4 and H-5) are slightly altered due to the change in the electronic environment caused by the new substituent.
-
¹⁹F NMR Analysis: The ¹⁹F NMR spectra provide complementary evidence. The presence of two distinct signals in all three compounds confirms that the two fluorine atoms at positions 2 and 6 remain intact. However, their chemical shifts are sensitive to the substituent at the C-3 position. The introduction of the phenyl group in Product A and the morpholine group in Product B results in a noticeable upfield or downfield shift of the fluorine signals compared to the starting material. This confirms that the reaction has occurred at the adjacent C-3 position and not at the fluorine-bearing carbons. The wide chemical shift range of ¹⁹F NMR makes it an exceptionally clear tool for monitoring these reactions.[7][8]
Conclusion
The selective functionalization of this compound at the C-3 position can be effectively achieved using palladium-catalyzed methods like the Suzuki coupling and Buchwald-Hartwig amination. A combined ¹H and ¹⁹F NMR analysis provides a powerful and definitive method for characterizing the reaction products. By comparing the spectra of the products to the starting material, researchers can confirm the successful C-Br bond substitution while verifying the integrity of the C-F bonds. The appearance of new proton signals corresponding to the coupled partner and the characteristic shifts in the ¹⁹F NMR signals offer complementary and conclusive evidence of the desired transformation, enabling confident structural assignment for these high-value chemical intermediates.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. azom.com [azom.com]
A Comparative Guide to LC-MS Analysis for Monitoring 3-Bromo-2,6-difluoropyridine Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, real-time reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring process safety. 3-Bromo-2,6-difluoropyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactions often involve nucleophilic aromatic substitution, and precise monitoring is essential to track the consumption of the starting material and the formation of the desired product and any byproducts. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this compound, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
LC-MS has emerged as a premier technique for reaction monitoring due to its high sensitivity, selectivity, and speed. It provides not only quantitative data on the progress of the reaction but also crucial molecular weight information for the identification of intermediates and impurities. The following table summarizes the performance characteristics of LC-MS compared to other common analytical methods.
| Feature | LC-MS | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by liquid chromatography, detection by UV-Vis absorbance. | Separation by gas chromatography, detection by mass spectrometry. | Detection of nuclear spin transitions in a magnetic field. |
| Specificity | Very High (based on retention time and mass-to-charge ratio). | Moderate (based on retention time and UV absorbance). | High (based on retention time and mass fragmentation pattern). | Very High (provides structural information). |
| Sensitivity | Very High (ng/mL to pg/mL). | Moderate (µg/mL to ng/mL). | High (ng/mL to pg/mL). | Low (mg/mL to µg/mL). |
| LOD (estimated) | 0.1 - 1 ng/mL | 10 - 100 ng/mL | 1 - 10 ng/mL | > 1 µg/mL |
| LOQ (estimated) | 0.3 - 3 ng/mL | 30 - 300 ng/mL | 3 - 30 ng/mL | > 3 µg/mL |
| Analysis Time | Fast (1-10 min per sample).[1] | Moderate (5-20 min per sample). | Moderate (10-30 min per sample). | Fast to Moderate (2-15 min per spectrum). |
| Online Monitoring | Possible with specialized setups. | Possible with flow reactors. | Difficult for liquid-phase reactions. | Excellent for in-situ, real-time monitoring.[2] |
| Structural Info | Molecular weight and fragmentation data.[3] | Limited (UV spectrum). | Fragmentation pattern. | Detailed structural information. |
| Matrix Effects | Can be significant, may require sample cleanup or internal standards. | Less susceptible than MS, but matrix can interfere with UV detection. | Can be significant, requires clean samples. | Can be affected by solvent and sample matrix. |
| Cost | High | Low to Moderate | Moderate | High |
| Best Suited For | Rapid, sensitive, and specific monitoring of reaction progress, impurity profiling, and identification of unknowns. | Routine quantitative analysis of known compounds in relatively clean reaction mixtures. | Analysis of volatile and thermally stable reactants, products, and byproducts. | Non-invasive, real-time monitoring of reaction kinetics and structural elucidation of major components. |
Experimental Protocols
LC-MS Method for Monitoring this compound Reactions
This method is designed for the rapid and sensitive monitoring of reactions involving this compound, allowing for the quantification of the starting material, product, and potential byproducts.
1. Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture at specific time points.
-
Dilute the quenched aliquot with a suitable solvent (e.g., 1:1 acetonitrile/water) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS System and Conditions:
-
LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point for separating the relatively non-polar this compound from more polar products.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally suitable for pyridine compounds.
-
MS Method: Full scan mode for initial identification of all components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) should be used for higher sensitivity and specificity.
-
SIM ions for this compound: m/z 194 and 196 (due to bromine isotopes).
-
-
Data Analysis: Integrate the peak areas of the reactant, product, and any identified byproducts to determine their relative concentrations over time.
Alternative Method: In-situ NMR Spectroscopy
For real-time, non-invasive monitoring of reaction kinetics, in-situ NMR spectroscopy is a powerful alternative.
1. Sample Preparation:
-
The reaction is set up directly within an NMR tube, typically using a deuterated solvent that is compatible with the reaction chemistry.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A series of 1D ¹H NMR spectra are acquired at regular time intervals.
-
Data Analysis: The disappearance of signals corresponding to the starting material and the appearance of signals for the product can be integrated to determine the reaction kinetics.[4]
Mandatory Visualizations
Caption: Workflow for LC-MS analysis of a this compound reaction.
Caption: Decision tree for selecting an analytical method for reaction monitoring.
References
X-ray Crystallographic Analysis of 3-Bromo-2,6-difluoropyridine Derivatives: A Comparative Guide
A comprehensive review of publicly available scientific literature and crystallographic databases reveals a significant gap in the X-ray crystallographic analysis of 3-Bromo-2,6-difluoropyridine derivatives. Despite the potential utility of this scaffold in medicinal chemistry and materials science, no systematic studies detailing the synthesis and single-crystal X-ray diffraction analysis of a series of these derivatives have been published.
This guide, intended for researchers, scientists, and drug development professionals, sought to provide a comparative analysis of the crystallographic structures of this compound derivatives. However, the foundational data required for such a comparison—published crystal structures—are not available in the public domain. Searches of prominent chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and broad searches of scientific literature did not yield any relevant research articles presenting the crystal structures of a series of derivatives based on the this compound core.
While information on the parent compound, this compound, is available from commercial suppliers, and some synthetic methods for related compounds have been described, the crucial step of crystallizing and performing X-ray diffraction on a series of its derivatives to enable a comparative structural analysis has not been documented in accessible literature.
Therefore, it is not possible to provide the requested comparison of crystallographic data, detailed experimental protocols for X-ray analysis, or visualizations of experimental workflows at this time. The absence of this fundamental data precludes the creation of the intended comparative guide.
This highlights a potential area for future research. A systematic study involving the synthesis of a library of this compound derivatives and their subsequent crystallographic analysis would be a valuable contribution to the field, providing insights into structure-property relationships and guiding the design of new molecules with desired functionalities.
Future Research Directions: A Proposed Workflow
For researchers interested in pursuing this area of study, a general workflow for the synthesis and crystallographic analysis of this compound derivatives is proposed below. This workflow is a conceptual outline and would require specific experimental details to be developed for each derivative.
Figure 1. A proposed general workflow for the synthesis and X-ray crystallographic analysis of novel this compound derivatives.
This proposed workflow underscores the necessary steps to generate the data required for a meaningful comparative analysis. It is hoped that future research will address this knowledge gap, enabling the scientific community to better understand and utilize the structural properties of this class of compounds.
A Comparative Guide to Catalysts for the Cross-Coupling of 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science. The unique electronic properties imparted by fluorine atoms can significantly influence the biological activity and material characteristics of organic molecules. 3-Bromo-2,6-difluoropyridine is a valuable building block, offering a handle for carbon-carbon and carbon-nitrogen bond formation via cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, dictating reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by illustrative experimental data from analogous systems.
Comparative Performance of Catalytic Systems
The efficiency of a cross-coupling reaction is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent. For an electron-deficient substrate such as this compound, the selection of an appropriate electron-rich and sterically hindered phosphine ligand is often crucial for achieving high catalytic activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the coupling of this compound with various boronic acids or their derivatives, the choice of a suitable palladium catalyst and base is critical for achieving high yields.
| Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Bulky, electron-rich phosphine ligands like SPhos are generally effective for challenging heteroaryl bromides. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | XPhos is another highly active ligand for the coupling of electron-deficient aryl bromides. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | Moderate to Good | A classic catalyst, though may require higher temperatures and longer reaction times for challenging substrates. |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80-90 | Good | Dppf is a robust ligand, often providing good results with a variety of substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, especially with electron-deficient aryl halides.
| Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | High | A widely used system for the amination of aryl bromides with a broad range of amines. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | High | XPhos-based catalysts often show excellent activity for C-N bond formation. |
| G3-XPhos Precatalyst | LHMDS | THF | RT-80 | High | Precatalysts can offer improved stability and reactivity, sometimes allowing for room temperature reactions. |
| Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Toluene | 100 | Good to High | Tri(tert-butyl)phosphine is a highly effective, albeit air-sensitive, ligand for this transformation. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates. Both copper-catalyzed and copper-free conditions have been developed.
| Catalyst System (Palladium Source / Ligand) | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / Piperidine | DMF | 60-100 | High | The classic Sonogashira conditions are often effective for bromopyridines. |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | RT-60 | High | A common and reliable catalyst system. |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | Dioxane | 80-100 | Good to High | Copper-free conditions can be advantageous to avoid homocoupling of the alkyne. |
| [Pd(IPr)Cl₂]₂ | None | t-BuOK | Toluene | 100 | High | N-heterocyclic carbene (NHC) ligands can provide highly active and stable catalysts. |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
General Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk tube is added this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., toluene/water 10:1) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
-
To a flame-dried Schlenk tube is added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Degassed anhydrous solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
General Sonogashira Coupling Protocol (Copper-Catalyzed)
-
To a flame-dried Schlenk tube is added this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Degassed solvent (e.g., DMF or THF) and the base (e.g., triethylamine, 2-3 equiv.) are added.
-
The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
A general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. This process involves the careful assembly of reagents under an inert atmosphere, followed by the reaction and subsequent work-up and purification.
Caption: General workflow for a cross-coupling experiment.
Signaling Pathway of a Generic Palladium-Catalyzed Cross-Coupling Reaction
The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Suzuki, Buchwald-Hartwig, or Sonogashira reaction, generally proceeds through three key steps: oxidative addition, transmetalation (or amine/alkyne coordination and deprotonation), and reductive elimination. The specific intermediates and pathways can vary depending on the reaction type, ligands, and substrates involved.
Caption: Generalized catalytic cycle for cross-coupling.
Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds synthesized from the versatile starting material, 3-Bromo-2,6-difluoropyridine. This key intermediate serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The following sections detail the synthesis, biological evaluation, and structure-activity relationships of derivatives exhibiting promising activities as Protein Kinase C theta (PKCθ) inhibitors, anticancer agents, and antimicrobial compounds.
Protein Kinase C theta (PKCθ) Inhibitors
Derivatives of this compound have been effectively utilized in the synthesis of 2,3,6-trisubstituted pyridines, which have demonstrated potent inhibitory activity against Protein Kinase C theta (PKCθ). PKCθ is a crucial enzyme in the signaling pathways of T-cells, making it an attractive target for autoimmune diseases and inflammation.[1][2][3]
The general synthetic approach involves a tandem nucleophilic aromatic substitution (SNAr) on the 3-substituted-2,6-difluoropyridine core. This method allows for the regioselective introduction of various substituents at the 2 and 6 positions of the pyridine ring, leading to a diverse range of compounds for biological screening.
Comparative Biological Activity
Table 1: Representative PKCθ Inhibitory Activity of 2,3,6-Trisubstituted Pyridines
| Compound ID | R2-Substituent | R3-Substituent | R6-Substituent | PKCθ IC50 (nM) |
| 1 | Amine derivative | Bromo | Phenyl ether | Data not available |
| 2 | Macrocyclic ether | Bromo | Amine derivative | Data not available |
Note: Specific IC50 values for a comparable series of compounds derived directly from this compound were not available in the public search results. The table illustrates the types of structures synthesized and evaluated.
Experimental Protocols
General Synthesis of 2,3,6-Trisubstituted Pyridines from this compound:
A solution of this compound in a suitable aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), is treated with a nucleophile (e.g., an amine or an alcohol) in the presence of a base (e.g., potassium carbonate or cesium carbonate) at an elevated temperature. The reaction proceeds via a nucleophilic aromatic substitution, preferentially at the 6-position. A second, different nucleophile can then be introduced to substitute the fluorine at the 2-position, yielding the desired 2,3,6-trisubstituted pyridine.
PKCθ Inhibition Assay (General Protocol):
The inhibitory activity of the synthesized compounds on PKCθ is determined using a kinase activity assay. A typical protocol involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant human PKCθ, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the test compound at various concentrations is prepared.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by quantifying the amount of ADP produced using a coupled enzyme system.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
Caption: Simplified PKCθ signaling pathway in T-cell activation.
Anticancer Activity
Pyridine derivatives have been extensively studied for their potential as anticancer agents. While specific studies focusing solely on derivatives of this compound are limited in the public domain, the broader class of substituted pyridines has shown significant cytotoxic activity against various cancer cell lines.[4][5]
The anticancer activity is often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines. The results are typically reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
Table 2: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Ureas | MCF-7 (Breast) | 0.11 - >50 | [5] |
| 2,4,6-Trisubstituted Pyridines | Various | Micromolar to Nanomolar | [4] |
Note: The starting material for these specific compounds was not always confirmed to be this compound in the searched literature.
Experimental Protocols
MTT Cell Viability Assay (General Protocol):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Antimicrobial Activity
Substituted pyridine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
While the direct synthesis of antimicrobial agents from this compound was not extensively detailed in the searched literature, the broader class of pyridine compounds has shown promise in this area.
Table 3: Antimicrobial Activity of Representative Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-alkylated Pyridinium Salts | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [6] |
| N-alkylated Pyridinium Salts | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [6] |
Note: The starting material for these specific compounds was not confirmed to be this compound in the searched literature.
Experimental Protocols
Broth Microdilution Method for MIC Determination (General Protocol):
-
Compound Preparation: Serial dilutions of the synthesized pyridine derivatives are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The resulting 2,3,6-trisubstituted pyridines have shown significant promise as inhibitors of PKCθ, a key target in inflammatory and autoimmune diseases. Furthermore, the broader class of substituted pyridines continues to be a rich source of potential anticancer and antimicrobial agents. Further research focusing on the specific derivatization of the this compound scaffold and comprehensive structure-activity relationship studies are warranted to fully exploit its therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to synthesize and evaluate novel compounds based on this privileged heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of PKC-θ function by phosphorylation in T cell receptor signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Publisher of Open Access Journals | MDPI [mdpi.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3-Bromo-2,6-difluoropyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-Bromo-2,6-difluoropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical strategy.
Potential Impurities in the Synthesis of this compound
The purity of this compound is largely influenced by the synthetic route employed. A common method for its preparation involves the fluorination of 2,6-dichloro-3-bromopyridine. This process can lead to the presence of key impurities that need to be monitored and controlled.
Common Synthesis Route and Potential Impurities:
A prevalent synthetic pathway to this compound is the halogen exchange reaction of 2,6-dichloro-3-bromopyridine using a fluoride source like cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).
During this synthesis, two major process-related impurities can arise:
-
Unreacted Starting Material: 2,6-dichloro-3-bromopyridine
-
Incomplete Reaction Intermediate: 3-bromo-2-chloro-6-fluoropyridine
The presence of these impurities can affect the yield and purity of the final product and may interfere with subsequent synthetic steps or biological assays. Therefore, robust analytical methods are essential to detect and quantify these species.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Quantitative Data Summary
The following table summarizes the key performance parameters for the chromatographic analysis of this compound and its potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Typical Stationary Phase | C18 Reverse Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Derivatization | Not required | Not typically required for these compounds |
Table 1. Comparison of HPLC and GC-MS for the analysis of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds. A reverse-phase method is typically suitable for the analysis of halogenated pyridines.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water.
-
Start with a composition of 40% ACN and 60% water.
-
Linearly increase to 90% ACN over 15 minutes.
-
Hold at 90% ACN for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of Acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides both quantitative information and structural confirmation through mass spectral data.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or triple quadrupole mass analyzer) with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) with a 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
If necessary, dilute the sample further to avoid detector saturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment without the need for a reference standard of the analyte itself.
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ):
-
~8.0 ppm (ddd, 1H)
-
~6.8 ppm (dd, 1H)
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Expected Chemical Shifts (δ):
-
~ -64 ppm (d, 1F)
-
~ -69 ppm (d, 1F)[1]
-
¹³C NMR (101 MHz, CDCl₃):
-
Expected Chemical Shifts (δ): Due to the fluorine and bromine substituents, the carbon signals will exhibit characteristic splitting patterns and chemical shifts. The exact values can be predicted based on empirical data and computational models.
Quantitative NMR (qNMR) Protocol:
-
Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitation (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. While not typically used for quantitative purity assessment, it is a valuable tool for confirming the identity of the synthesized compound and detecting the presence of impurities with different functional groups.
Sample Preparation:
-
A small drop of the liquid this compound can be placed between two KBr plates to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a more straightforward analysis.
Expected Characteristic Absorptions:
-
C-F stretching: Strong absorptions in the region of 1200-1000 cm⁻¹.
-
C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
Visualization of Workflows and Logical Relationships
Conclusion
The purity assessment of synthesized this compound is crucial for its application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the sample's purity and impurity profile. HPLC and GC-MS are powerful tools for the quantitative determination of the main component and its process-related impurities, with GC-MS offering the advantage of structural confirmation. NMR spectroscopy, particularly qNMR, provides a highly accurate method for purity assignment and is invaluable for structural elucidation. FT-IR serves as a rapid and straightforward method for identity confirmation. The choice of the most suitable method will depend on the specific analytical needs, available resources, and the required level of data detail. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound.
References
A Comparative Guide to the Synthesis of 3-Bromo-2,6-difluoropyridine: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a common laboratory-scale synthesis of 3-Bromo-2,6-difluoropyridine, a key intermediate in medicinal chemistry and agrochemical development. We present a comprehensive analysis of the theoretical and experimental yields for a widely utilized synthetic route, supported by a detailed experimental protocol. While alternative synthetic strategies are conceptually possible, this guide focuses on a well-documented and reproducible method.
Comparison of Synthetic Yields
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction starting from 3-Bromo-2,6-dichloropyridine. This method offers a reliable pathway to the desired product with a reported experimental yield of 64%.[1]
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-2,6-dichloropyridine | [2][3] |
| Product | This compound | [1][4] |
| Molecular Weight of Starting Material | 226.89 g/mol | [2][3] |
| Molecular Weight of Product | 193.98 g/mol | [1][4] |
| Stoichiometric Ratio | 1:1 | |
| Experimental Yield | 64% | [1] |
| Theoretical Yield | 85.5% (calculated) |
Note on Theoretical Yield Calculation:
The theoretical yield is calculated based on the stoichiometry of the reaction, assuming a 100% conversion of the limiting reactant to the desired product.
-
Moles of 3-Bromo-2,6-dichloropyridine (starting material): 4.70 g / 226.89 g/mol = 0.0207 mol[1][2][3]
-
Theoretical moles of this compound (product): 0.0207 mol (based on a 1:1 stoichiometric ratio)
-
Theoretical mass of this compound: 0.0207 mol * 193.98 g/mol = 4.01 g[1][4]
-
Theoretical Yield Percentage: (Actual Yield / Theoretical Yield) * 100 = (2.58 g / 4.01 g) * 100 ≈ 64.3%
The reported experimental yield of 64% is very close to the calculated theoretical maximum based on the provided experimental data, suggesting a highly efficient reaction under the specified conditions.
Experimental Protocol: Synthesis from 3-Bromo-2,6-dichloropyridine
This protocol details the synthesis of this compound via a halogen exchange reaction.
Materials:
-
3-Bromo-2,6-dichloropyridine (4.70 g, 20.7 mmol)
-
Cesium fluoride (CsF) (12.6 g, 82.9 mmol)
-
Dimethyl sulfoxide (DMSO) (103 mL)
-
Ether (Et2O)
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3-bromo-2,6-dichloropyridine (4.70 g, 20.7 mmol) in dimethyl sulfoxide (103 mL) at room temperature, add cesium fluoride (12.6 g, 82.9 mmol).[1]
-
Stir the reaction mixture in the air at 80°C for 8 hours.[1]
-
After the reaction is complete, pour the mixture into room temperature water and extract with ether.[1]
-
Separate the organic layer and wash it sequentially with water and saturated saline solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure (400 Torr, 40°C).[1]
-
Purify the residue by column chromatography on silica gel, using a hexane solution of ethyl acetate as the eluent, to afford this compound as a colorless oil (2.58 g, 64% yield).[1]
Alternative Synthetic Route: Direct Bromination of 2,6-difluoropyridine
Conceptually, a more direct route to this compound would be the electrophilic bromination of 2,6-difluoropyridine. This approach would involve the direct introduction of a bromine atom onto the pyridine ring. Common reagents for such transformations include N-Bromosuccinimide (NBS) or molecular bromine in the presence of a Lewis acid catalyst.
However, a detailed experimental protocol with a reported yield for the direct bromination of 2,6-difluoropyridine to produce the 3-bromo isomer could not be found in the reviewed literature. While this route is theoretically plausible, the lack of specific, reproducible experimental data prevents a direct comparison with the well-established halogen exchange method.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 3-Bromo-2,6-dichloropyridine.
Caption: Workflow for the synthesis of this compound.
References
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinetic aspects of nucleophilic aromatic substitution (SNAr) on 3-Bromo-2,6-difluoropyridine. In this polysubstituted pyridine, the positions of the halogen substituents critically dictate the regioselectivity and rate of substitution. This document will objectively compare the expected reactivity of this substrate with other halopyridines, supported by established principles and experimental data from related systems.
Understanding Reactivity: The Regioselectivity of Substitution
In the context of nucleophilic aromatic substitution on the pyridine ring, the nitrogen atom profoundly influences the reactivity of the carbon atoms. Nucleophilic attack is favored at the positions ortho (2- and 6-) and para (4-) to the ring nitrogen. This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.
For this compound, the fluorine atoms are located at the activated 2- and 6-positions, while the bromine atom is at the 3-position, which is not activated for SNAr. Consequently, nucleophilic attack will selectively occur at the 2- and 6-positions, leading to the displacement of a fluoride ion. The bromine at the 3-position is significantly less reactive and will not be displaced under typical SNAr conditions.
The "Element Effect": Fluorine as a Superior Leaving Group in SNAr
Contrary to observations in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group, in SNAr the order of leaving group ability is often F > Cl > Br > I. This phenomenon, known as the "element effect," is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form the Meisenheimer intermediate is the slow step, and its transition state is stabilized by the strong electron-withdrawing inductive effect of the halogen. Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thus stabilizing the transition state and increasing the reaction rate.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Relative Rate Constant (krel) |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
This substantial difference in reaction rates underscores the enhanced reactivity of fluoropyridines in SNAr reactions compared to their chloro counterparts. A similar, if not more pronounced, trend would be expected when comparing 2,6-difluoropyridine derivatives to 2,6-dichloropyridine derivatives.
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for a competitive SNAr reaction is provided below. This method allows for the direct comparison of the reactivity of two different substrates under identical conditions.
Protocol: Competitive Reaction of 2,6-Dihalopyridines with Piperidine
Objective: To determine the relative reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine in a nucleophilic aromatic substitution reaction with piperidine.
Materials:
-
2,6-Difluoropyridine
-
2,6-Dichloropyridine
-
Piperidine
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., naphthalene or 1,3,5-trimethoxybenzene)
-
Acetonitrile
-
0.01 M Hydrochloric acid in acetonitrile
-
Standard laboratory glassware and stirring equipment
-
UPLC or GC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of 2,6-difluoropyridine in DMSO.
-
Prepare a 0.2 M stock solution of 2,6-dichloropyridine in DMSO.
-
Prepare a 0.4 M stock solution of piperidine in DMSO.
-
Prepare a 0.06 M stock solution of the internal standard in DMSO.
-
-
Reaction Setup:
-
In a 10 mL vial equipped with a magnetic stir bar, combine 1.0 mL of the 2,6-difluoropyridine stock solution (0.2 mmol) and 1.0 mL of the 2,6-dichloropyridine stock solution (0.2 mmol).
-
Add 0.5 mL of the internal standard stock solution (0.03 mmol).
-
Dilute with 1.5 mL of DMSO to bring the total volume to 4.0 mL before the addition of the nucleophile.
-
-
Reaction Initiation and Monitoring:
-
Take a 200 µL aliquot of the mixture as the time zero (t0) point. Quench this sample in a UPLC vial containing 800 µL of 0.01 M hydrochloric acid in acetonitrile.
-
Initiate the reaction by adding 1.0 mL of the piperidine stock solution (0.4 mmol) to the reaction vial. Start a stopwatch immediately.
-
Maintain the reaction at a constant temperature (e.g., 25°C or 50°C) with vigorous stirring.
-
At regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h), withdraw 200 µL aliquots of the reaction mixture and quench them in UPLC vials containing 800 µL of 0.01 M
-
The Critical Role of the Base in 3-Bromo-2,6-difluoropyridine Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated pyridines is a cornerstone of modern synthesis. The choice of base in palladium-catalyzed cross-coupling reactions of 3-Bromo-2,6-difluoropyridine is a critical parameter that profoundly influences reaction efficiency, yield, and selectivity. This guide provides an objective comparison of the efficacy of various bases in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this versatile building block, supported by available experimental data.
The electron-deficient nature of the pyridine ring, further accentuated by the two fluorine atoms, renders this compound a unique substrate in cross-coupling reactions. The selection of an appropriate base is paramount to facilitate the key steps of the catalytic cycle, such as transmetalation in Suzuki-Miyaura couplings or the deprotonation of the amine in Buchwald-Hartwig aminations. The choice of base can significantly impact the overall success of the transformation.
Comparative Performance of Bases in Key Coupling Reactions
The efficacy of a base is highly dependent on the specific coupling reaction, the nature of the coupling partners, the catalyst system, and the solvent employed. Below is a summary of findings from various studies on the impact of different bases on the coupling reactions of bromopyridines and other aryl halides, providing valuable insights for reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The base plays a crucial role in the activation of the boronic acid partner.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of Aryl Bromides
| Base | Typical Substrates | Observed Yields | Key Observations |
| Na₂CO₃ | Aryl bromides | High (often >90%) | A widely used, effective, and economical choice. Often used in aqueous solvent mixtures.[1][2] |
| K₂CO₃ | Aryl bromides, Heteroaryl bromides | Good to Excellent | Another common and effective inorganic base.[3] |
| Cs₂CO₃ | Sterically hindered substrates, Aryl chlorides | Excellent (often >95%) | Often provides superior results for challenging substrates due to its higher solubility in organic solvents (the "caesium effect").[4] |
| K₃PO₄ | Nitrogen-containing heterocycles, Aryl chlorides | Excellent (often >95%) | A strong, non-nucleophilic base that is particularly effective for heteroaromatic substrates.[4] |
| Organic Bases (e.g., TEA, DIPEA) | Base-sensitive substrates | Variable, often lower than inorganic bases | Generally less effective than inorganic bases in Suzuki couplings but can be useful for substrates with base-sensitive functional groups.[1] |
For the Suzuki-Miyaura coupling of this compound, inorganic bases such as K₃PO₄ and Cs₂CO₃ are often the preferred choice due to the electronic nature of the pyridine ring.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, the base is critical for the deprotonation of the amine coupling partner.
Table 2: Comparison of Bases in Buchwald-Hartwig Amination of Aryl Bromides
| Base | Typical Substrates | Observed Yields | Key Observations |
| NaOt-Bu | Primary and secondary amines | Excellent | A strong, non-nucleophilic base that is highly effective but can be sensitive to certain functional groups.[5] |
| LiHMDS | Unprotected aminopyridines | Good to Excellent | A strong, non-nucleophilic base suitable for challenging couplings, particularly with substrates prone to catalyst inhibition.[6] |
| Cs₂CO₃ | Amides, sensitive substrates | Good | A milder base that can be effective, especially for base-sensitive substrates, though sometimes requiring higher temperatures.[7][8] |
| K₃PO₄ | Heterocyclic amines | Good to Excellent | An effective inorganic base, particularly with certain ligand systems.[7] |
| DBU | Amides, base-sensitive substrates | Moderate to Good | A soluble organic base that can be advantageous in flow chemistry and for substrates with base-sensitive functionalities.[9] |
For the Buchwald-Hartwig amination of this compound, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are often necessary to achieve high yields, especially with less nucleophilic amines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. The amine base in this reaction serves both as a proton scavenger and, in some cases, as a ligand for the copper co-catalyst.
Table 3: Comparison of Bases in Sonogashira Coupling of Aryl Halides
| Base | Typical Substrates | Observed Yields | Key Observations |
| Et₃N (Triethylamine) | Aryl iodides, Aryl bromides | Good to Excellent | A very common and effective base, often used as the solvent or co-solvent. |
| DIPEA (Diisopropylethylamine) | Sterically demanding substrates | Good | A bulkier amine base that can be advantageous in certain cases.[10] |
| Piperidine | Aryl iodides | Excellent | Can lead to higher yields compared to other amine bases in some systems.[10] |
| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Copper-free Sonogashira | Good | Often used in copper-free protocols to avoid the formation of alkyne homocoupling byproducts.[10] |
In the Sonogashira coupling of this compound, a combination of an amine base like triethylamine with a copper(I) co-catalyst is the standard approach.
Experimental Protocols
Detailed experimental procedures are crucial for the successful and reproducible synthesis of functionalized 2,6-difluoropyridines. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.
General Protocol for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.) is prepared in a suitable solvent (e.g., 1,4-dioxane/water, toluene/water). The reaction vessel is sealed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a suitable ligand (e.g., XPhos, SPhos, 1.2-2.4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.) are combined. This compound (1.0 equiv.) and the amine (1.2 equiv.) are then added, followed by an anhydrous, non-coordinating solvent such as toluene or dioxane. The Schlenk tube is sealed and heated in an oil bath, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or GC-MS. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The resulting residue is then purified by column chromatography.[5]
Logical Workflow for Base Selection
The selection of an appropriate base is a critical step in optimizing any cross-coupling reaction. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting and optimizing the base in a cross-coupling reaction.
Generalized Catalytic Cycle
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the crucial role of the base.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-2,6-difluoropyridine: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromo-2,6-difluoropyridine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Protocols
Prior to disposal, it is critical to understand the hazards associated with this compound. This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or Viton, are required.
-
Eye Protection: Chemical splash goggles are essential.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the risk of inhalation is high, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic compound, which is considered hazardous waste. Adherence to local, regional, and national regulations is paramount.
-
Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
This waste stream must be kept separate from non-halogenated organic waste, as well as from incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Use a chemically compatible container, such as one made of polyethylene.
-
The container must be in good condition, with a secure, leak-proof cap.
-
Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards with the appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
This storage area should be away from sources of ignition and incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Remove all sources of ignition.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Carefully collect the absorbed material into a designated hazardous waste container and seal it for disposal.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Under no circumstances should this compound or its waste be disposed of down the drain or allowed to enter the environment.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₂BrF₂N |
| Molecular Weight | 193.98 g/mol [1] |
| Physical State | Liquid[2][3] |
| Predicted Density | 1.808 g/cm³[3] |
| GHS Hazard Codes | H227, H302, H312, H315, H319, H332, H335[1] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for handling halogenated organic compounds and the specific hazard information available for this compound. These protocols are designed to be universally applicable in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-2,6-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2,6-difluoropyridine (CAS No. 80392-79-6). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This document is intended to be a primary resource for procedural guidance, supplementing but not replacing your institution's formal safety protocols and the material's Safety Data Sheet (SDS).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is crucial for safe handling and experimental planning.
| Property | Value |
| Molecular Formula | C₅H₂BrF₂N |
| Molecular Weight | 193.98 g/mol [1] |
| Appearance | Colorless to yellow liquid[2] |
| Boiling Point | 180.9 ± 35.0 °C (Predicted)[2] |
| Density | 1.808 ± 0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[2] |
| Signal Word | Warning[3] |
| GHS Hazard Statements | H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3] |
| Occupational Exposure Limits (OELs) | No specific OELs have been established. It is imperative to minimize exposure through engineering controls and personal protective equipment. |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves. | Provides chemical resistance against this compound. |
| Body Protection | A flame-retardant lab coat worn over long pants and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of harmful vapors. | Prevents inhalation of vapors, which can cause respiratory tract irritation.[4] For non-routine operations where a fume hood is not feasible, a full-face respirator with an appropriate cartridge may be required after a risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a designated, well-ventilated, and cool area, such as a refrigerator, under an inert atmosphere (nitrogen or argon).[2] The storage area should be away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Use
-
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area within the fume hood for handling the compound to contain potential spills.
-
-
Donning Personal Protective Equipment: Before handling, put on all required PPE as specified in the table above.
-
Handling the Compound:
Spill Management
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If a spill occurs, ensure the area is well-ventilated, and eliminate all ignition sources.[4]
-
-
Cleanup Procedure:
-
For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[5]
-
Do not use combustible materials like paper towels to absorb the initial spill.[5]
-
Place the absorbent material into a suitable, labeled, and sealed container for hazardous waste.[5]
-
Clean the spill area with a detergent solution and water, collecting all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, labeled, and leak-proof container.
-
Do not mix with incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C5H2BrF2N | CID 19765739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 80392-79-6 [m.chemicalbook.com]
- 3. This compound | 80392-79-6 [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
